2-Fluoropyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2/c5-4-6-2-1-3-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVYAFBQOXCGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185466 | |
| Record name | Pyrimidine, 2-fluoro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31575-35-6 | |
| Record name | 2-Fluoropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31575-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031575356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoropyrimidine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Data Analysis of 2-Fluoropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 2-fluoropyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive resource for the characterization of this and similar fluorinated pyrimidine derivatives.
Data Presentation
The following tables summarize the quantitative spectroscopic data for this compound. Where direct experimental data for this compound was not publicly available, data from the closely related compound 2-fluoropyridine is provided as a reasonable estimate and is noted accordingly.
Table 1: ¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H-4 | ~8.8 (estimated) | d | ||
| H-5 | ~7.4 (estimated) | t | ||
| H-6 | ~8.2 (estimated) | d | Data for 2-fluoropyridine in CDCl₃ shows signals at 8.23 (d), 7.78 (t), and 7.18 (t) ppm.[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Notes |
| C-2 | ~163 (estimated) | ~240 (¹JCF) | Data for 2-fluoropyridine shows the C-2 signal at ~163.5 ppm with a ¹JCF of ~238 Hz.[2][3][4] |
| C-4 | ~158 (estimated) | ||
| C-5 | ~122 (estimated) | ||
| C-6 | ~150 (estimated) |
Table 3: ¹⁹F NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Notes |
| F-2 | -60 to -80 (estimated) | The chemical shift is relative to CFCl₃. Aromatic fluorides typically appear in this range.[5] For comparison, the ¹⁹F chemical shift of 2-fluoropyridine is approximately -69 ppm.[6] |
Table 4: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600-1450 | Strong | C=C and C=N ring stretching |
| ~1250-1150 | Strong | C-F stretch[7] |
| ~900-700 | Strong | C-H out-of-plane bending |
Table 5: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 98 | High | [M]⁺ (Molecular Ion) |
| 71 | Medium | [M - HCN]⁺ |
| 52 | Medium | [C₃H₂N]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[8][9] The choice of solvent is critical and should not have signals that overlap with the analyte peaks.[8][9]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[10]
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak or TMS.
-
¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. ¹⁹F is a high abundance, high sensitivity nucleus.[11] A simple pulse-acquire sequence is usually sufficient. Chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one to two drops of liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[12]
-
Sample Preparation (Solution): Alternatively, dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place the solution in a liquid transmission cell.[12]
-
ATR-FTIR: For a quick analysis, a single drop of the liquid can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.[13][14]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the salt plates/solvent/empty ATR crystal and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer. For volatile compounds like this compound, gas chromatography-mass spectrometry (GC-MS) can also be used.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization method suitable for small, relatively stable organic molecules which can provide valuable fragmentation information.[15][16] Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion with minimal fragmentation.[17][18][19]
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the detected ions and their relative abundances.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Signaling Pathway: Inhibition of Thymidylate Synthase
Many fluoropyrimidine-based drugs exert their therapeutic effect by inhibiting thymidylate synthase, a key enzyme in DNA synthesis. The following diagram illustrates this mechanism of action.
References
- 1. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Fluoropyridine(372-48-5) 13C NMR [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spectrabase.com [spectrabase.com]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. spectrabase.com [spectrabase.com]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. chem.washington.edu [chem.washington.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 11. biophysics.org [biophysics.org]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. acdlabs.com [acdlabs.com]
- 17. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]
- 18. as.uky.edu [as.uky.edu]
- 19. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of 2-Fluoropyrimidines as Antimetabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 2-fluoropyrimidines as a class of antimetabolite drugs, with a primary focus on the archetypal agent, 5-fluorouracil (5-FU), and its prodrugs. This document details the metabolic activation, molecular targets, and catabolic pathways that govern the efficacy and toxicity of these widely used chemotherapeutic agents.
Introduction to 2-Fluoropyrimidines
2-Fluoropyrimidines are a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers.[1] Structurally analogous to endogenous pyrimidines, these drugs exert their cytotoxic effects by interfering with the synthesis and function of DNA and RNA, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2] The central paradigm of their action involves intracellular conversion to active metabolites that inhibit key enzymatic pathways and incorporate into nucleic acids.
Anabolic Pathway: Activation to Cytotoxic Nucleotides
The parent drug, typically 5-fluorouracil (5-FU), is a prodrug that must be anabolized to its active nucleotide forms to exert its anticancer effects. This multi-step intracellular conversion results in three key active metabolites: 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), 5-fluorouridine 5'-triphosphate (FUTP), and 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP).[3]
The anabolic activation of 5-FU can proceed through several enzymatic routes:
-
Conversion to FUMP: 5-FU can be directly converted to 5-fluorouridine 5'-monophosphate (FUMP) by orotate phosphoribosyltransferase (OPRT). Alternatively, it can be first converted to 5-fluorouridine (FUR) by uridine phosphorylase (UP), followed by phosphorylation to FUMP by uridine kinase (UK).[3]
-
Formation of FUTP: FUMP is subsequently phosphorylated to 5-fluorouridine 5'-diphosphate (FUDP) and then to the active metabolite FUTP .[3]
-
Formation of FdUMP and FdUTP: FUDP can be reduced by ribonucleotide reductase (RR) to 5-fluoro-2'-deoxyuridine 5'-diphosphate (FdUDP). FdUDP can then be phosphorylated to the active metabolite FdUTP or dephosphorylated to FdUMP . An alternative pathway for FdUMP formation involves the conversion of 5-FU to 5-fluoro-2'-deoxyuridine (FUDR) by thymidine phosphorylase (TP), followed by phosphorylation by thymidine kinase (TK).[3]
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"5FU" -> "FUR" [label="Uridine Phosphorylase (UP)"];
"FUR" -> "FUMP" [label="Uridine Kinase (UK)"];
"5FU" -> "FUMP" [label="Orotate Phosphoribosyl-transferase (OPRT)"];
"FUMP" -> "FUDP" [label="UMP-CMP Kinase"];
"FUDP" -> "FUTP" [label="Nucleoside Diphosphate Kinase"];
"5FU" -> "FUDR" [label="Thymidine Phosphorylase (TP)"];
"FUDR" -> "FdUMP" [label="Thymidine Kinase (TK)"];
"FUDP" -> "FdUDP" [label="Ribonucleotide Reductase (RR)"];
"FdUDP" -> "FdUMP" [label="dUTPase"];
"FdUDP" -> "FdUTP" [label="Nucleoside Diphosphate Kinase"];
// Styling for active metabolites
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FdUMP [shape=ellipse, style="filled,bold", color="#EA4335", fontcolor="#FFFFFF"];
FdUTP [shape=ellipse, style="filled,bold", color="#EA4335", fontcolor="#FFFFFF"];
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Figure 2: Core cytotoxic mechanisms of 5-FU active metabolites.
Catabolic Pathway: The Role of Dihydropyrimidine Dehydrogenase (DPD)
The clinical pharmacology of 5-FU is significantly influenced by its catabolism, with over 80% of an administered dose being rapidly degraded in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD).[4] DPD is the initial and rate-limiting enzyme in the catabolism of 5-FU to the inactive metabolite dihydrofluorouracil (DHFU).[4] The activity of DPD exhibits considerable inter-individual variability, which can lead to unpredictable drug exposure and toxicity.
Patients with DPD deficiency are at a high risk of severe, and sometimes fatal, toxicity from standard doses of 5-FU due to reduced drug clearance and increased systemic exposure. This has led to the development of strategies to modulate DPD activity.
```dot
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"FUPA" [label="α-Fluoro-β-ureidopropionate (FUPA)", fillcolor="#F1F3F4", fontcolor="#202124"];
"FBAL" [label="α-Fluoro-β-alanine (FBAL)", fillcolor="#F1F3F4", fontcolor="#202124"];
"DPD_Inhibitors" [label="DPD Inhibitors\n(e.g., Eniluracil, Gimeracil)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
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"DPD_Inhibitors" -> "DPD" [label="Inhibit", dir=tee];
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Figure 4: Experimental workflow for LC-MS/MS quantification.
Conclusion
The antimetabolite action of 2-fluoropyrimidines is a well-defined process involving intracellular activation to cytotoxic nucleotides that disrupt DNA and RNA synthesis and function. The primary mechanism, inhibition of thymidylate synthase by FdUMP, remains a critical target in cancer therapy. Understanding the intricate balance between anabolic activation and catabolic degradation, particularly the role of DPD, is crucial for optimizing therapeutic strategies and mitigating toxicity. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuances of 2-fluoropyrimidine pharmacology and to develop novel approaches to enhance their efficacy in the treatment of cancer.
References
Early research and discovery of fluoropyrimidine compounds
An In-depth Technical Guide on the Early Research and Discovery of Fluoropyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of fluoropyrimidine compounds, most notably 5-fluorouracil (5-FU), in the mid-20th century marked a pivotal moment in the history of oncology. This guide provides a detailed technical overview of the seminal research that led to the discovery, synthesis, and early clinical application of these foundational chemotherapeutic agents. We will delve into the experimental protocols, quantitative data from early studies, and the logical frameworks that guided this pioneering work.
The Rationale and Discovery
The journey of fluoropyrimidines began with a rational approach to cancer therapy. It was observed that rat hepatomas utilized the pyrimidine uracil for nucleic acid synthesis more rapidly than normal tissues. This finding led Dr. Charles Heidelberger and his team at the University of Wisconsin to hypothesize that an antimetabolite of uracil could selectively inhibit tumor growth.[1] This led to the synthesis of 5-fluorouracil in 1957, a compound where the hydrogen at the 5th position of uracil is replaced by a fluorine atom.[1][2]
Synthesis of 5-Fluorouracil
The original synthesis of 5-fluorouracil was a significant achievement in medicinal chemistry. The following protocol is based on the methods described in the 1950s.
Experimental Protocol: Synthesis of 5-Fluorouracil
Method 1: From Uracil by Direct Fluorination [3][4]
-
Reaction Setup: A suspension of uracil in a suitable solvent (e.g., acetic acid or anhydrous hydrofluoric acid) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen).[3][4]
-
Fluorination: A diluted mixture of fluorine gas in an inert gas (e.g., 20% fluorine in nitrogen) is bubbled through the uracil suspension at a controlled temperature (e.g., -10°C to 0°C).[3]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography to check for the disappearance of the starting material, uracil.[4]
-
Quenching and Isolation: Once the reaction is complete, the excess fluorine is purged, and the reaction mixture is quenched. The crude product is then isolated by evaporation of the solvent.
-
Purification: The crude 5-fluorouracil is purified by recrystallization from water, often with the use of activated charcoal to remove colored impurities.[4]
Method 2: Multi-step Synthesis [4]
An alternative early method involved a multi-step process:
-
Condensation of ethyl fluoroacetate with ethyl formate in the presence of a base like potassium ethoxide to form ethyl formylfluoroacetate enolate.[4]
-
Condensation of the enolate with an alkylisothiourea salt.[4]
-
Subsequent hydrolysis of the resulting intermediate to yield 5-fluorouracil.[4]
Mechanism of Action: Early Discoveries
Early research quickly elucidated two primary mechanisms by which 5-FU exerts its cytotoxic effects.
Inhibition of Thymidylate Synthase
The primary target of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), is the enzyme thymidylate synthase (TS).[5] TS is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. FdUMP forms a stable ternary complex with TS and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, effectively blocking the synthesis of dTMP.[5] This leads to a depletion of thymidine, resulting in a state of "thymineless death" in rapidly dividing cancer cells.[5]
Incorporation into Nucleic Acids
Metabolites of 5-FU can also be incorporated into both RNA and DNA.[1] The incorporation of 5-fluorouridine triphosphate (FUTP) into RNA disrupts RNA processing and function. The incorporation of 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) into DNA leads to DNA damage and fragmentation.
Experimental Protocols
The following are detailed protocols for key experiments used in the early evaluation of fluoropyrimidines.
Thymidylate Synthase Inhibition Assay (Spectrophotometric Method)
This assay measures the activity of thymidylate synthase by monitoring the change in absorbance that occurs as its cofactor is oxidized.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, dithiothreitol (DTT), EDTA, and the enzyme source (purified TS or cell lysate).
-
Substrate and Cofactor Addition: Deoxyuridine monophosphate (dUMP) and 5,10-methylenetetrahydrofolate are added to the reaction mixture.
-
Spectrophotometric Monitoring: The reaction is immediately monitored in a spectrophotometer for an increase in absorbance at 340 nm over time, which corresponds to the oxidation of the tetrahydrofolate cofactor to dihydrofolate.
-
Activity Calculation: The rate of increase in absorbance is directly proportional to the thymidylate synthase activity.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: A range of concentrations of the test compound (e.g., 5-FU) is added to the wells. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Detection of 5-FU Incorporation into Nucleic Acids (Radiolabeling)
Early methods to track the fate of 5-FU within cells relied on radiolabeling.
-
Radiolabeling: Cells are incubated with radiolabeled 5-FU (e.g., [³H]5-FU or [¹⁴C]5-FU).
-
Nucleic Acid Isolation: After incubation, the cells are harvested, and DNA and RNA are isolated using standard biochemical techniques (e.g., phenol-chloroform extraction and precipitation).
-
Quantification: The amount of radioactivity incorporated into the isolated nucleic acids is measured using a scintillation counter. This provides a quantitative measure of 5-FU incorporation.
Preclinical Evaluation
The preclinical evaluation of 5-FU followed the typical workflow for anticancer drug development in the mid-20th century.
In Vivo Antitumor Activity
Early in vivo studies of 5-FU were conducted in various rodent tumor models.
| Tumor Model | Animal | Route of Administration | Observation |
| Sarcoma 180 | Mouse | Intraperitoneal | Significant inhibition of tumor growth |
| Ehrlich Ascites Carcinoma | Mouse | Intraperitoneal | Increased survival time |
| Rat Carcinosarcoma | Rat | Intravenous | Tumor regression |
Preclinical Toxicology
Toxicology studies were performed in rats and dogs to determine the safety profile of 5-FU before human trials.
| Animal Model | Route of Administration | Key Toxicities Observed |
| Rat | Intravenous | Bone marrow suppression (leukopenia), gastrointestinal toxicity (diarrhea, stomatitis) |
| Dog | Intravenous | Similar to rats, with notable hematological and gastrointestinal effects |
Early Clinical Trials
The first clinical studies of 5-fluorouracil were led by Dr. Anthony R. Curreri at the University of Wisconsin Hospital. The landmark 1958 paper reported the initial findings in 103 patients with a variety of advanced cancers.[5]
Summary of Early Clinical Trial Data (Curreri et al., 1958)
| Tumor Type | Number of Patients | Dosage Regimen | Objective Response Rate | Notable Toxicities |
| Breast Carcinoma | 28 | 15 mg/kg daily for 5 days, then 7.5 mg/kg every other day | 32% | Stomatitis, diarrhea, leukopenia |
| Colorectal Carcinoma | 35 | 15 mg/kg daily for 5 days, then 7.5 mg/kg every other day | 20% | Stomatitis, diarrhea, leukopenia |
| Ovarian Carcinoma | 8 | 15 mg/kg daily for 5 days, then 7.5 mg/kg every other day | 25% | Nausea, vomiting, leukopenia |
| Other Solid Tumors | 32 | Varied | ~22% | Hematologic and gastrointestinal toxicities |
| Overall | 103 | - | ~25% | Stomatitis, diarrhea, leukopenia, nausea, vomiting |
A key finding from these early trials was that objective tumor regression was almost exclusively observed in patients who also experienced some degree of toxicity, highlighting the narrow therapeutic index of 5-FU.[5]
The Advent of Fluoropyrimidine Prodrugs
The challenges of 5-FU administration, including its short half-life and severe toxicity, spurred the development of prodrugs designed to improve its pharmacokinetic profile and tumor selectivity.
-
Floxuridine (FUDR): A deoxyribonucleoside analog of 5-FU, it is more readily converted to the active metabolite FdUMP.
-
Tegafur: An oral prodrug that is gradually metabolized to 5-FU in the liver.
-
Capecitabine: A later-generation oral prodrug that is converted to 5-FU preferentially in tumor tissue due to higher concentrations of the enzyme thymidine phosphorylase.
Conclusion
The early research and discovery of fluoropyrimidine compounds represent a landmark in the history of rational drug design in oncology. From the initial hypothesis-driven synthesis of 5-fluorouracil to its preclinical and clinical evaluation, this body of work laid the foundation for decades of cancer chemotherapy. The insights gained into the mechanisms of action and the challenges of toxicity have continued to drive the development of new and improved fluoropyrimidine-based therapies, which remain a cornerstone of treatment for many solid tumors today.
References
- 1. Systemic overview of 5-FU based chemotherapy in stomach cancer [kjco.org]
- 2. Sources of thymidine and analogs fueling futile damage-repair cycles and ss-gap accumulation during thymine starvation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 4. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]
- 5. aacrjournals.org [aacrjournals.org]
2-Fluoropyrimidine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoropyrimidine, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. The document details its fundamental properties, synthetic methodologies, and the broader biological context of fluoropyrimidines in cancer therapy.
Core Properties of this compound
This compound is a pyrimidine derivative where a fluorine atom is substituted at the 2-position. This substitution can significantly alter the electronic properties and reactivity of the pyrimidine ring, making it a valuable building block in the synthesis of more complex molecules.
Physicochemical and Safety Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 31575-35-6 | [1] |
| Molecular Weight | 98.08 g/mol | [1] |
| Molecular Formula | C4H3FN2 | [1] |
| Physical Form | Solid or liquid | |
| Purity | 98% | |
| Storage Temperature | Inert atmosphere, 2-8°C | |
| H-Statements (Hazard) | H302, H315, H318, H332, H335 | [1] |
| P-Statements (Precautionary) | P261, P305+P351+P338 | |
| Signal Word | Warning |
Synthetic and Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
Nucleophilic substitution is a fundamental reaction for functionalizing pyrimidine rings. The fluorine atom at the 2-position of this compound can act as a leaving group, particularly when the ring is activated.
Materials:
-
This compound
-
Nucleophile (e.g., amine, thiol, or alcohol)
-
Base (e.g., Potassium Carbonate, Triethylamine)
-
Anhydrous Solvent (e.g., DMF, Acetonitrile)
-
Reaction vessel with stirrer and condenser
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a stirred solution of the desired nucleophile in an anhydrous solvent, add a suitable base.
-
Stir the resulting suspension at room temperature for 20-30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted pyrimidine derivative.[2][3][4][5][6]
General Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. While this compound itself might not be the most common substrate, the principles can be applied to its derivatives or related compounds. This protocol is adapted from procedures for similar heterocyclic compounds.[7][8][9][10][11]
Materials:
-
Aryl or heteroaryl halide/triflate derivative of pyrimidine
-
Aryl or heteroaryl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Na3PO4, Cs2CO3)
-
Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)
-
Microwave vial or standard reaction flask with reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a microwave vial or reaction flask, combine the pyrimidine derivative, the boronic acid/ester, the palladium catalyst, and the base.
-
Add the solvent system.
-
If not using a microwave reactor, degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (can range from minutes in a microwave to several hours with conventional heating). Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the desired coupled product.[7][8][9][10][11]
Biological Activity and Signaling Pathways of Fluoropyrimidines
Direct signaling pathways for this compound are not well-documented. However, the broader class of fluoropyrimidines, most notably 5-Fluorouracil (5-FU), has a well-established mechanism of action as an antimetabolite in cancer therapy. This compound serves as a precursor or building block for more complex molecules that may exhibit biological activity. The general pathways for fluoropyrimidines are illustrated below.
Fluoropyrimidine Metabolism and Mechanism of Action
Fluoropyrimidine drugs are prodrugs that are converted intracellularly to active metabolites. These metabolites interfere with DNA and RNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells.[12][13][14][15][16][17]
Caption: Metabolic activation of fluoropyrimidines and their cytotoxic mechanisms.
Dihydropyrimidine Dehydrogenase (DPD) Catabolic Pathway
The enzyme dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU. Genetic variations in the DPYD gene can lead to DPD deficiency, resulting in severe toxicity from standard doses of fluoropyrimidine drugs.[18][19][20]
Caption: The catabolic pathway of 5-Fluorouracil mediated by DPD.
Conclusion
This compound is a valuable chemical entity with a confirmed CAS number and molecular weight. While it is not a frontline therapeutic agent itself, its utility as a synthetic intermediate in the development of novel pharmaceuticals and research compounds is significant. The general experimental protocols for nucleophilic substitution and Suzuki-Miyaura coupling provide a framework for its application in synthetic chemistry. The biological context of the broader fluoropyrimidine class highlights the importance of this chemical scaffold in anticancer drug discovery and the critical role of pharmacogenomics in personalizing therapy. Further research into the specific biological activities of this compound derivatives may unveil new therapeutic opportunities.
References
- 1. This compound | C4H3FN2 | CID 141643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
- 10. youtube.com [youtube.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Floxuridine? [synapse.patsnap.com]
- 15. europeanreview.org [europeanreview.org]
- 16. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency | eviQ [eviq.org.au]
- 19. aacrjournals.org [aacrjournals.org]
- 20. youtube.com [youtube.com]
The Quantum Realm of 2-Fluoropyrimidine: A Deep Dive into Reactivity and Stability
For Immediate Release
A Comprehensive Theoretical Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical underpinnings of 2-Fluoropyrimidine's reactivity and stability, offering a foundational resource for professionals in drug development and molecular research. Through a meticulous review of computational studies, this document provides key data, methodologies, and visual models to illuminate the chemical behavior of this crucial molecular scaffold.
Core Concepts in this compound's Chemical Behavior
Theoretical studies, primarily leveraging Density Functional Theory (DFT), have become indispensable in predicting and understanding the intricate reactivity and stability of halogenated heterocycles like this compound. These computational approaches allow for the precise calculation of molecular geometries, electronic properties, and reaction energetics, offering insights that complement and guide experimental work. The introduction of a fluorine atom at the 2-position of the pyrimidine ring significantly alters its electronic landscape, influencing its susceptibility to nucleophilic attack, its stability, and its potential metabolic pathways.
Quantitative Insights into Molecular Properties
Computational chemistry provides a wealth of quantitative data that characterizes the stability and reactivity of this compound. The following tables summarize key parameters obtained from theoretical calculations, offering a comparative overview for researchers.
Table 1: Calculated Molecular Geometry Parameters
| Parameter | Bond Length (Å) / Angle (°) | Computational Method |
| C2-F Bond Length | Data not available in search results | Specify Method |
| C2-N1 Bond Length | Data not available in search results | Specify Method |
| N1-C2-N3 Angle | Data not available in search results | Specify Method |
(Note: Specific bond lengths and angles for this compound were not explicitly found in the initial search. This table serves as a template for data that would be included from relevant computational studies.)
Table 2: Key Reactivity and Stability Descriptors
| Descriptor | Value | Computational Method |
| HOMO Energy (eV) | Data not available in search results | Specify Method |
| LUMO Energy (eV) | Data not available in search results | Specify Method |
| HOMO-LUMO Gap (eV) | Data not available in search results | Specify Method |
| Gibbs Free Energy of Activation (kcal/mol) | Data not available in search results | Specify Method |
Experimental and Computational Protocols
The theoretical investigation of this compound's reactivity and stability hinges on robust computational methodologies. The following outlines a typical workflow for such studies.
Density Functional Theory (DFT) Calculations
A prevalent method for these theoretical investigations is Density Functional Theory (DFT). A common approach involves geometry optimization and frequency calculations to ensure the identified structures correspond to energy minima.
-
Functional and Basis Set: A frequently used combination is the B3LYP hybrid functional with a 6-311++G(d,p) basis set.[1] This level of theory provides a good balance between computational cost and accuracy for systems of this nature.
-
Solvation Models: To simulate reactions in a cellular environment, implicit solvation models like the Conductor-like Polarizable Continuum Model (CPCM) are often employed to account for the solvent effects.
-
Reactivity Descriptors: Key quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.[1] A smaller gap generally suggests higher reactivity.
-
Transition State Search: To study reaction mechanisms, transition state geometries are located and characterized by the presence of a single imaginary frequency. This allows for the calculation of activation energies, providing insight into reaction kinetics.
Visualizing Reaction Pathways and Logical Workflows
Understanding the complex interplay of factors governing the reactivity of this compound is enhanced through visual representations. The following diagrams, rendered using the DOT language, illustrate key conceptual and experimental workflows.
References
The Strategic Introduction of Fluorine: Enhancing the Bioactivity of Pyrimidine-Based Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. A key strategy in optimizing the pharmacological profile of these molecules is the selective incorporation of fluorine atoms. This guide provides a comprehensive overview of the multifaceted role of fluorine in modulating the bioactivity of pyrimidine derivatives, offering insights into its effects on physicochemical properties, metabolic stability, and target engagement. Detailed experimental methodologies and structured data are presented to facilitate practical application in drug discovery and development.
The Impact of Fluorination on Physicochemical Properties
The introduction of fluorine can profoundly alter a molecule's key physicochemical parameters, which in turn influences its pharmacokinetic and pharmacodynamic behavior. Fluorine's high electronegativity and the strength of the carbon-fluorine bond are central to these modifications.[1]
One of the most significant effects of fluorination is the modulation of a compound's lipophilicity, a critical factor for membrane permeability and overall bioavailability.[2] While the fluorination of an aromatic system generally increases lipophilicity, the effect on aliphatic chains can be more nuanced, sometimes leading to a decrease.[2] Another crucial parameter is the acid dissociation constant (pKa), which influences a compound's ionization state at physiological pH, thereby affecting its solubility, permeability, and target binding. The electron-withdrawing nature of fluorine typically lowers the pKa of nearby acidic protons.
Table 1: Physicochemical Properties of 5-Fluorouracil
| Property | Value | Source |
| Molecular Formula | C4H3FN2O2 | [3] |
| Molecular Weight | 130.077 g/mol | [3] |
| pKa | 8.0 ± 0.1 | [4] |
| Calculated logP | -0.78 ± 0.31 | [3] |
Enhancing Metabolic Stability through Fluorination
A major challenge in drug development is overcoming rapid metabolic degradation. Fluorine can be strategically incorporated to block sites susceptible to metabolic oxidation by cytochrome P450 enzymes.[2] The exceptional strength of the C-F bond makes it resistant to enzymatic cleavage, thereby enhancing the metabolic stability and prolonging the half-life of the drug.[1]
The metabolic fate of the widely used anticancer drug 5-fluorouracil (5-FU) and its prodrugs, capecitabine and tegafur, is a well-studied example. A significant portion of administered 5-FU is catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD).[4] Genetic variations in DPD can lead to severe toxicity in some patients, highlighting the importance of understanding metabolic pathways.[4]
Table 2: Key Enzymes in the Metabolism of Fluoropyrimidines
| Enzyme | Role | Reference |
| Dihydropyrimidine Dehydrogenase (DPD) | Rate-limiting enzyme in the catabolism of 5-FU to dihydrofluorouracil (DHFU). | [4] |
| Thymidylate Synthase (TS) | Key target of 5-FU's active metabolite, FdUMP. Inhibition leads to "thymineless death" in cancer cells. | [1] |
| DNA Topoisomerase 1 (Top1) | An additional target for the anti-cancer activity of fluoropyrimidine drugs. | [1] |
| Carboxylesterase | Involved in the conversion of the prodrug capecitabine to 5'-deoxy-5-fluorocytidine (5'-dFCR). | [5] |
| Cytidine Deaminase | Converts 5'-dFCR to 5'-deoxy-5-fluorouridine (5'-dFUR) in the activation of capecitabine. | [5] |
| Thymidine Phosphorylase | The final step in the conversion of capecitabine to 5-FU. | [5] |
Fluorine's Role in Modulating Target Binding and Bioactivity
The introduction of fluorine can significantly impact a drug's binding affinity for its biological target. The small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, while its unique electronic properties can lead to favorable interactions within the target's binding pocket.[2] For instance, the strong C-F bond is critical for the mechanism of action of 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), which forms a stable inhibitory complex with thymidylate synthase.[1]
The strategic placement of fluorine can also influence the conformation of a molecule, pre-organizing it for optimal binding. Furthermore, the altered electronic distribution resulting from fluorination can enhance electrostatic interactions with the target protein.
Table 3: Bioactivity of Selected Fluorinated Pyrimidine Derivatives
| Compound | Target | Bioactivity Metric | Value | Reference |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | - | Potent Inhibitor | [1] |
| Alpelisib | Phosphatidylinositol 3-kinase (PI3K) | - | Approved for breast cancer treatment | [6] |
| Capecitabine | Prodrug of 5-FU | - | Oral chemotherapeutic | [5] |
| Tegafur | Prodrug of 5-FU | - | Oral chemotherapeutic | [5] |
Experimental Protocols
Synthesis of 5-Fluorouracil (A Representative Fluorinated Pyrimidine)
A common laboratory-scale synthesis of 5-fluorouracil involves the electrophilic fluorination of uracil.[4]
Materials:
-
Uracil
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Solvent (e.g., acetic acid)
Procedure:
-
Dissolve uracil in the chosen solvent in a reaction vessel.
-
Add Selectfluor™ to the solution.
-
Stir the reaction mixture at a controlled temperature for a specified period.
-
Monitor the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction and isolate the crude product.
-
Purify the 5-fluorouracil using recrystallization or column chromatography.
-
Characterize the final product using methods like NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Caco-2 Permeability Assay
This assay is widely used to predict the intestinal absorption of drug candidates.[7]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., a high-permeability and a low-permeability standard)
-
LC-MS/MS for analysis
Procedure:
-
Seed Caco-2 cells onto the semipermeable membrane of the Transwell inserts and culture them until a confluent monolayer is formed, typically for 21 days.[8]
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[9]
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (A) side of the monolayer to measure A-to-B permeability, or to the basolateral (B) side for B-to-A permeability.[7]
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver compartment (B for A-to-B, A for B-to-A).
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[7]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[10][11]
Materials:
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (cofactor)
-
Test compound and positive control compounds
-
Acetonitrile (for reaction termination)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a working solution of the test compound in the phosphate buffer.
-
Pre-incubate the liver microsomes with the test compound at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[10]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding cold acetonitrile.[10]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the line.[12]
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.[13]
Materials:
-
Cell membranes or tissues expressing the target receptor
-
Radiolabeled ligand (e.g., [3H]-labeled) with high affinity and specificity for the target
-
Unlabeled test compound
-
Assay buffer
-
Glass fiber filters
-
Filtration manifold (cell harvester)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a multi-well plate, incubate the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[13]
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).
-
Allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[13]
-
Wash the filters with cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of the specific binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Visualizations
Caption: Metabolic activation and catabolism of 5-Fluorouracil (5-FU).
Caption: Workflow for fluorinated pyrimidine drug discovery.
References
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. enamine.net [enamine.net]
- 10. mercell.com [mercell.com]
- 11. youtube.com [youtube.com]
- 12. nuvisan.com [nuvisan.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. youtube.com [youtube.com]
The Solubility of 2-Fluoropyrimidine in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 2-fluoropyrimidine in common organic solvents. As a pivotal building block in the synthesis of novel therapeutics and functional materials, understanding its solubility is critical for reaction optimization, formulation development, and process scale-up.[1][2][3][4][5] This document outlines established experimental protocols for solubility determination and presents available data in a structured format.
Core Concepts in Solubility for Drug Development
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. In drug discovery and development, poor aqueous solubility can hinder absorption and lead to suboptimal drug exposure.[6] Conversely, solubility in organic solvents is crucial for synthetic reactions, purification, and the preparation of formulations for preclinical and clinical studies.[1] The general principle of "like dissolves like" governs solubility, where substances with similar polarities tend to be miscible.[7][8]
The strategic incorporation of fluorine into pyrimidine-based molecules, as in this compound, is a well-established strategy in drug design to modulate properties like lipophilicity and metabolic stability.[2] This substitution can enhance a molecule's ability to cross cell membranes, a critical factor for therapeutic efficacy.[2]
Quantitative Solubility Data
While specific quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature, Table 1 provides a summary of expected solubility based on general principles of chemical interactions and data from structurally related compounds. It is important to note that these are qualitative assessments and experimental determination is necessary for precise values. For a structurally related compound, 5-fluorouracil, experimental solubility data is available and presented in Table 2 for reference.[9]
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Class | Polarity | Expected Solubility |
| Methanol | Alcohol | Polar | High |
| Ethanol | Alcohol | Polar | High |
| Isopropanol | Alcohol | Polar | Medium |
| Acetone | Ketone | Polar | High |
| Acetonitrile | Nitrile | Polar | High |
| Tetrahydrofuran (THF) | Ether | Polar | High |
| Ethyl Acetate | Ester | Medium | Medium |
| Dichloromethane (DCM) | Halogenated | Medium | High |
| Toluene | Aromatic Hydrocarbon | Nonpolar | Low |
| Hexane | Aliphatic Hydrocarbon | Nonpolar | Very Low |
Table 2: Experimental Solubility of 5-Fluorouracil in Various Solvents at Different Temperatures[9]
| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |
| Water | 278.15 | 5.85 |
| 298.15 | 9.87 | |
| 313.15 | 14.89 | |
| 333.15 | 24.54 | |
| Methanol | 278.15 | 0.38 |
| 298.15 | 0.64 | |
| 313.15 | 0.98 | |
| 333.15 | 1.62 | |
| Ethanol | 278.15 | 0.15 |
| 298.15 | 0.26 | |
| 313.15 | 0.42 | |
| 333.15 | 0.73 | |
| Acetone | 278.15 | 0.08 |
| 298.15 | 0.14 | |
| 313.15 | 0.23 | |
| 333.15 | 0.40 | |
| Acetonitrile | 278.15 | 0.11 |
| 298.15 | 0.19 | |
| 313.15 | 0.30 | |
| 333.15 | 0.51 |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for reliable process development. The following are detailed methodologies for key experiments.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining thermodynamic solubility.[10] It measures the equilibrium concentration of a solute in a solvent at a specific temperature.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.[10] The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[10]
-
Equilibration: The vessel is agitated (e.g., shaken or stirred) at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration.[11][12] It is crucial that this step is performed at the equilibrium temperature to prevent any change in solubility.[12]
-
Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (HPLC-MS).[11][12] These methods offer the advantage of separating and quantifying the analyte from any potential impurities or degradation products.[11]
-
Data Reporting: The solubility is reported in units such as mg/mL, mol/L, or as a mole fraction at the specified temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 31575-35-6 | Benchchem [benchchem.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. chem.ws [chem.ws]
- 8. 溶剂混溶性表 [sigmaaldrich.com]
- 9. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Methodological & Application
Synthesis of 2-Fluoropyrimidine and its Analogs: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of fluorinated heterocyclic compounds is a critical area of study. Among these, 2-fluoropyrimidine and its derivatives are of significant interest due to their prevalence in medicinal chemistry and their role as versatile building blocks for novel therapeutic agents. The introduction of a fluorine atom at the 2-position of the pyrimidine ring can significantly modulate the compound's physicochemical properties, metabolic stability, and biological activity.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and a variety of its analogs. The methodologies covered include the preparation of the parent this compound, followed by its derivatization through common and robust chemical transformations.
Synthesis of the Core Scaffold: this compound
The direct synthesis of this compound can be effectively achieved from its corresponding amine precursor, 2-aminopyrimidine, through a diazotization reaction in the presence of fluoroboric acid. This method, a variation of the Balz-Schiemann reaction, provides a reliable route to the target compound.
Protocol 1: Synthesis of this compound via Diazotization of 2-Aminopyrimidine
Materials:
-
2-Aminopyrimidine
-
Fluoroboric acid (HBF₄, 48% in water)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2-aminopyrimidine in 48% fluoroboric acid.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at low temperature for 30-60 minutes.
-
The resulting diazonium tetrafluoroborate salt may precipitate. Isolate the salt by filtration.
-
Gently heat the isolated salt to induce thermal decomposition, yielding this compound. Alternatively, the decomposition can be carried out in a suitable high-boiling inert solvent.
-
Extract the crude this compound with diethyl ether.
-
Wash the combined organic extracts with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by distillation or column chromatography to yield the final product.
| Starting Material | Reagents | Key Conditions | Product | Yield (%) |
| 2-Aminopyrimidine | 1. HBF₄, NaNO₂ 2. Heat | Diazotization at <5°C, then thermal decomposition | This compound | Varies |
Note: Yields for this reaction can be variable and should be optimized for specific laboratory conditions.
Synthesis of this compound Analogs
The 2-fluoro substituent on the pyrimidine ring is a good leaving group for nucleophilic aromatic substitution (SNAr), making this compound a valuable precursor for a wide range of analogs. Alternatively, functionalized fluoropyrimidines, such as 2-chloro-5-fluoropyrimidine, can be used as versatile starting materials.
A. Synthesis of 2-Aminopyrimidine Analogs via Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound or 2-chloropyrimidines with various primary and secondary amines provides a straightforward route to 2-aminopyrimidine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Microwave-assisted synthesis can significantly reduce reaction times.[1]
General Experimental Workflow for SNAr
Caption: General workflow for the synthesis of 2-aminopyrimidine analogs.
Protocol 2: Microwave-Assisted Synthesis of 2-(Substituted-amino)pyrimidines[2]
Materials:
-
2-Chloro-4-aminopyrimidine (or other 2-halopyrimidine)
-
Substituted amine (e.g., piperazine, morpholine, aniline derivatives)
-
Triethylamine (TEA)
-
Anhydrous propanol
-
Microwave reactor vials
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a microwave reaction vial, combine 2-chloro-4-aminopyrimidine (1 equivalent) and the desired substituted amine (1 equivalent) in anhydrous propanol.
-
Add triethylamine (2 equivalents) to the mixture.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120-140 °C for 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and add a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
| 2-Halopyrimidine | Amine | Base | Solvent | Conditions | Yield (%) |
| 2-Chloro-4-aminopyrimidine | 4-Methylpiperazine | TEA | Propanol | MW, 120-140°C, 15-30 min | Good |
| 2-Chloro-4-aminopyrimidine | 4-(4-Fluorophenyl)piperazine | TEA | Propanol | MW, 120-140°C, 15-30 min | Good |
| 2-Chloro-4-aminopyrimidine | 4-(4-Bromophenyl)piperazine | TEA | Propanol | MW, 120-140°C, 15-30 min | 89.24 (EC₅₀ on HCT116)[2] |
B. Synthesis of 2-Arylpyrimidine Analogs via Suzuki-Miyaura Cross-Coupling
For the synthesis of 2-arylpyrimidine analogs, the Suzuki-Miyaura cross-coupling reaction is a powerful tool. This palladium-catalyzed reaction couples a halogenated pyrimidine with an aryl or heteroaryl boronic acid. The regioselectivity of the coupling can be controlled by the choice of starting material and reaction conditions.[3][4]
Logical Relationship in Suzuki-Miyaura Coupling
Caption: Key components for Suzuki-Miyaura cross-coupling.
Protocol 3: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid[3]
Materials:
-
2,4-Dichloropyrimidine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (solvent mixture)
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, dissolve 2,4-dichloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Degas the solvent mixture by bubbling argon through it.
-
Add potassium carbonate (1.5 mmol), phenylboronic acid (0.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%).
-
Stir the mixture under an argon atmosphere.
-
Heat the reaction mixture in a microwave reactor at 100 °C for 15 minutes.
-
After cooling, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| 2-Halopyrimidine | Boronic Acid | Catalyst | Base | Solvent | Conditions | Product | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | MW, 100°C, 15 min | 2-Chloro-4-phenylpyrimidine | 74[3][4] |
Note: This reaction shows high regioselectivity for substitution at the 4-position.
Signaling Pathways and Biological Relevance
Fluoropyrimidines are a cornerstone of chemotherapy, with 5-fluorouracil (5-FU) being a widely used drug. The mechanism of action of many fluoropyrimidine analogs involves their intracellular conversion to active metabolites that interfere with nucleic acid synthesis. For instance, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) is a potent inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis and repair. The incorporation of fluorinated nucleosides into DNA and RNA can also lead to cytotoxicity.
Simplified Metabolic Activation and Action of 5-Fluorouracil
Caption: Simplified pathway of 5-FU action.
The development of novel this compound analogs continues to be a promising strategy in the search for more selective and potent therapeutic agents with improved pharmacological profiles. The synthetic protocols outlined in this document provide a foundation for the exploration of this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Antiviral Nucleosides Using 2-Fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of antiviral nucleoside analogs incorporating a 2-fluoropyrimidine moiety. The introduction of fluorine into the pyrimidine ring can significantly enhance the biological activity and metabolic stability of nucleosides, making them potent inhibitors of viral replication. This document outlines the synthesis of key antiviral agents, presents their biological activity data, and illustrates the general mechanism of action.
Introduction
Fluorinated nucleoside analogs are a cornerstone of antiviral therapy, with several approved drugs used for the treatment of HIV, HBV, and HCV infections.[1][2] The presence of a fluorine atom on the pyrimidine base can alter the electronic properties of the nucleoside, influencing its interaction with viral enzymes and enhancing its resistance to metabolic degradation.[2] This document focuses on the synthetic strategies and biological evaluation of prominent this compound-containing antiviral nucleosides.
Key this compound Antiviral Nucleosides
Several antiviral drugs and clinical candidates feature a this compound core. Notable examples include:
-
Emtricitabine (FTC): A nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination therapy for HIV infection. It is a 5-fluoro-substituted cytosine analog.[3]
-
Sofosbuvir: A potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, forming the backbone of many modern HCV treatment regimens.[2][4]
-
Clevudine (L-FMAU): An antiviral drug used for the treatment of chronic hepatitis B (HBV). It is the L-enantiomer of a 2'-fluoro-5-methyl-arabinofuranosyluracil nucleoside.[5][6]
Data Presentation: Antiviral Activity
The following tables summarize the in vitro antiviral activity of selected this compound nucleoside analogs against various viruses. The EC50 value represents the concentration of the drug that inhibits 50% of viral replication.
Table 1: Anti-HIV Activity of Emtricitabine (FTC) [7]
| Cell Line | EC50 (µM) |
| CEM | 0.009 - 1.5 |
| PBM | 0.009 - 1.5 |
Table 2: Anti-HCV Activity of Sofosbuvir [7]
| HCV Genotype/Replicon | EC50 (µM) |
| Genotype 1a | 0.014 - 0.11 |
| Genotype 1b | 0.014 - 0.11 |
| Genotype 2a | 0.014 - 0.11 |
| Genotype 3a | 0.014 - 0.11 |
| Genotype 4a | 0.014 - 0.11 |
| Genotype 5a | 0.014 - 0.11 |
| Genotype 6a | 0.014 - 0.11 |
Table 3: Anti-HBV and Anti-EBV Activity of Clevudine (L-FMAU) [5][7]
| Virus | Cell Line | EC50 (µM) |
| HBV | 2.2.15 | 0.1 |
| EBV | P3HR1 | 5.0 |
Experimental Protocols
The following are detailed protocols for the synthesis of key antiviral nucleosides utilizing this compound derivatives.
Protocol 1: Synthesis of Emtricitabine (FTC)
This protocol outlines a key step in the synthesis of Emtricitabine, involving the coupling of a protected oxathiolane sugar moiety with silylated 5-fluorocytosine.[8][9][10]
Materials:
-
5-fluorocytosine
-
Hexamethyldisilazane (HMDS)
-
Methanesulphonic acid
-
Toluene
-
Methylene chloride (DCM)
-
(2R,5S)-5-acetoxy-2-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)oxy-1,3-oxathiolane (protected sugar)
-
Lewis Acid (e.g., SnCl4, TMSOTf)
-
Sodium borohydride
-
Methanol
-
Isopropyl acetate
Procedure:
-
Silylation of 5-fluorocytosine:
-
A mixture of 5-fluorocytosine (3.8 g), hexamethyldisilazane (8.1 ml), and a catalytic amount of methanesulphonic acid (0.02 ml) in toluene (27 ml) is refluxed for 3 hours.[9][10]
-
The reaction mixture is then distilled to dryness under vacuum.
-
Methylene chloride (approx. 15 ml) is added and re-evaporated under vacuum to remove excess silylating agent. The residue is redissolved in methylene chloride (30 ml).[9][10]
-
-
Glycosylation:
-
A solution of the protected sugar, (2R,5S)-5-acetoxy-2-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)oxy-1,3-oxathiolane (12.1 g), in methylene chloride (30 ml) is added to the silylated 5-fluorocytosine solution.[9][10]
-
The mixture is cooled, and a Lewis acid (e.g., SnCl4 or TMSOTf) is added to catalyze the coupling reaction. The reaction is stirred until completion, monitored by TLC or HPLC.
-
-
Deprotection and Reduction:
-
After completion of the glycosylation, the reaction is worked up and the crude product is obtained.
-
The crude intermediate is dissolved in methanol.
-
Sodium borohydride is added portion-wise to carry out the reductive removal of the chiral auxiliary and deacetylation.
-
The reaction is stirred until completion.
-
-
Purification:
Protocol 2: Synthesis of Sofosbuvir Core Nucleoside
This protocol describes the synthesis of the key nucleoside intermediate, (2’R)-2’-deoxy-2’-fluoro-2’-C-methyluridine, a precursor to Sofosbuvir.[2][4]
Materials:
-
Protected Ribose derivative (e.g., 1,3,5-tri-O-benzoyl-α-D-ribofuranose)
-
Uracil
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Organometallic reagent (e.g., Methylmagnesium bromide)
-
Fluorinating agent (e.g., Selectfluor)
-
Deprotecting agent (e.g., Sodium methoxide in methanol)
Procedure:
-
Glycosylation:
-
A mixture of the protected ribose derivative and uracil is silylated with BSA.
-
The glycosylation reaction is then carried out in the presence of TMSOTf as a catalyst to form the protected nucleoside.
-
-
Introduction of the 2'-C-Methyl Group:
-
The protected nucleoside is reacted with an organometallic reagent, such as methylmagnesium bromide, to introduce the methyl group at the 2'-position.
-
-
Fluorination:
-
The 2'-C-methylated intermediate is then subjected to fluorination at the 2'-position using a suitable fluorinating agent like Selectfluor.
-
-
Deprotection:
-
The protecting groups (e.g., benzoyl groups) are removed by treatment with a base, such as sodium methoxide in methanol, to yield the core nucleoside, (2’R)-2’-deoxy-2’-fluoro-2’-C-methyluridine.
-
-
Purification:
-
The final product is purified using chromatographic techniques, such as silica gel column chromatography.
-
Visualizations
General Mechanism of Action of this compound Nucleoside Analogs
The following diagram illustrates the general mechanism by which this compound nucleoside analogs inhibit viral replication.
Caption: General mechanism of action of this compound nucleoside analogs.
Synthetic Workflow for Emtricitabine
The diagram below outlines a simplified workflow for the synthesis of Emtricitabine.
Caption: Simplified synthetic workflow for Emtricitabine.
Logical Relationship in Prodrug Activation
This diagram illustrates the logical progression from a prodrug to its active form, which is a common strategy for nucleoside antivirals.
Caption: Logical steps in the intracellular activation of a nucleoside prodrug.
References
- 1. Method for preparing emtricitabine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Protecting-group-free synthesis of clevudine (l-FMAU), a treatment of the hepatitis B virus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. US20090192310A1 - Process and Intermediates for Preparing Emtricitabine - Google Patents [patents.google.com]
- 10. US7534885B2 - Process and intermediates for preparing emtricitabine - Google Patents [patents.google.com]
Application Notes: 2-Fluoropyrimidine as a Versatile Building Block for Medicinal Chemistry Scaffolds
Introduction
The pyrimidine nucleus is a fundamental component of DNA and RNA and serves as the backbone for numerous therapeutic agents.[1] In medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. The 2-fluoropyrimidine moiety, in particular, has emerged as a privileged scaffold. Its utility stems from the unique properties conferred by the fluorine atom: it is a bioisosteric replacement for hydrogen or hydroxyl groups, can modulate the pKa of nearby functional groups, and enhances resistance to metabolic oxidation due to the strength of the C-F bond.[2][3]
Furthermore, the fluorine atom at the 2-position activates the pyrimidine ring for key chemical transformations, most notably Nucleophilic Aromatic Substitution (S_N_Ar) and palladium-catalyzed cross-coupling reactions. This reactivity makes this compound an invaluable building block for the synthesis of diverse compound libraries targeting a wide range of biological targets, including protein kinases and enzymes involved in nucleotide synthesis.[1][4]
Key Synthetic Applications
Nucleophilic Aromatic Substitution (S_N_Ar)
The high electronegativity of the fluorine atom, combined with the electron-deficient nature of the pyrimidine ring, makes the 2-position highly susceptible to attack by nucleophiles.[4] This S_N_Ar reaction is exceptionally reliable for forming C-N, C-O, and C-S bonds. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5] The C-F bond, despite being the strongest single bond to carbon, makes fluoride an excellent leaving group in this context because the rate-determining step is the initial nucleophilic attack.[4] This enhanced reactivity often allows for milder reaction conditions compared to chloro- or bromo-pyrimidines, improving functional group tolerance.[4]
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Applications of 2-Fluoropyrimidine Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-fluoropyrimidine derivatives in cancer research. The focus is on three key compounds: 5-Fluorouracil (5-FU), Capecitabine, and Gemcitabine. These agents are widely used in chemotherapy and are subjects of extensive research to understand their mechanisms of action, overcome resistance, and develop novel therapeutic strategies.
I. Application Notes
Introduction to this compound Derivatives
This compound derivatives are a class of antimetabolite drugs that interfere with the synthesis of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cancer cells.[1] The core structure, a pyrimidine ring with a fluorine substitution, is key to their cytotoxic effects. The most prominent members of this class include 5-Fluorouracil (5-FU), its oral prodrug Capecitabine, and the deoxycytidine analog Gemcitabine. These compounds are mainstays in the treatment of various solid tumors, including colorectal, breast, pancreatic, and lung cancers.[2][3][4]
Mechanism of Action
The anticancer effects of this compound derivatives are primarily mediated through the inhibition of thymidylate synthase (TS) and the incorporation of their metabolites into DNA and RNA.[5][6]
-
5-Fluorouracil (5-FU): Once inside a cell, 5-FU is converted into three active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable ternary complex with thymidylate synthase (TS) and the folate cofactor 5,10-methylenetetrahydrofolate. This complex inhibits the activity of TS, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[5][7] The resulting "thymineless death" is a major contributor to the cytotoxic effects of 5-FU.
-
Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA damage and fragmentation.
-
Fluorouridine triphosphate (FUTP): FUTP is incorporated into RNA, disrupting RNA processing and function.[6]
-
-
Capecitabine: As a prodrug, capecitabine is converted to 5-FU through a three-step enzymatic cascade.[8][9][10] This conversion occurs preferentially in tumor tissue due to the higher activity of the enzyme thymidine phosphorylase in cancer cells, which leads to a more targeted delivery of the active drug.[8]
-
Gemcitabine: This deoxycytidine analog is phosphorylated intracellularly to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[4][11]
-
Gemcitabine triphosphate (dFdCTP): Competes with the natural deoxycytidine triphosphate for incorporation into DNA. Once incorporated, it causes masked chain termination, halting DNA synthesis.[4]
-
Gemcitabine diphosphate (dFdCDP): Inhibits ribonucleotide reductase, an enzyme essential for producing the deoxyribonucleotides required for DNA synthesis and repair.[11] This dual mechanism contributes to its potent antitumor activity. Gemcitabine is known to trigger DNA damage response pathways, including the activation of ATR and CHEK1.[12]
-
Signaling Pathways
The cytotoxic effects of this compound derivatives involve complex signaling pathways. Understanding these pathways is crucial for identifying biomarkers of response and developing combination therapies.
Quantitative Data Summary
The following tables summarize key quantitative data for 5-FU, Capecitabine, and Gemcitabine from various cancer research studies.
Table 1: In Vitro Cytotoxicity of 5-Fluorouracil (5-FU)
| Cancer Cell Line | IC50 Value (µM) | Exposure Time | Reference |
| COLO-205 (Colon) | 3.2 | 48 hours | [13] |
| HT-29 (Colon) | 13 | 48 hours | [13] |
| HCT 116 (Colon) | 11.3 | 72 hours | [14][15] |
| SW620 (Colon) | 13 | 48 hours | [16] |
| Esophageal Squamous Cell Carcinoma (Range) | 1.00 - 39.81 | Not Specified | [17] |
Table 2: Clinical Response Rates of Capecitabine in Colorectal Cancer
| Study/Trial Arm | Treatment | Overall Response Rate (%) | Patient Population | Reference |
| Phase II, Arm A | Capecitabine (continuous) | 21 | Metastatic Colorectal Cancer | [18][19] |
| Phase II, Arm B | Capecitabine (intermittent) | 24 | Metastatic Colorectal Cancer | [18][19] |
| Phase II, Arm C | Capecitabine + Leucovorin | 23 | Metastatic Colorectal Cancer | [18][19] |
| Pooled Phase III | Capecitabine | 25.7 | First-line Metastatic Colorectal Cancer | [20] |
| Pooled Phase III | 5-FU/Leucovorin | 16.7 | First-line Metastatic Colorectal Cancer | [20] |
| Phase III (Investigator Assessed) | Capecitabine | 26.6 | Metastatic Colorectal Cancer | [3] |
| Phase III (Investigator Assessed) | 5-FU/Leucovorin | 17.9 | Metastatic Colorectal Cancer | [3] |
Table 3: Preclinical Efficacy of Gemcitabine
| Cancer Model | Treatment | Outcome | Reference |
| Pancreatic Cancer Orthotopic Mouse Model (BxPC-3-GFP) | High-dose Gemcitabine (125 mg/kg, weekly) | Significant inhibition of primary tumor growth | [21] |
| Pancreatic Cancer Orthotopic Mouse Model (BxPC-3-GFP) | Low-dose Gemcitabine (25 mg/kg, weekly) | Increased peritoneal metastases | [21] |
| Pancreatic Cancer Flank Model (KPC cells) | Gemcitabine (75 mg/kg/q3d) + Leflunomide (40 mg/kg/d) | Significant tumor growth inhibition | [22] |
| Pancreatic Cancer Localized Model (Panc02) | Gemcitabine (20mg/kg) | Reduced number of Ki-67 positive cells | [1] |
II. Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[23] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (e.g., 5-FU)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[24]
-
Drug Treatment: The following day, treat the cells with various concentrations of the this compound derivative. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, remove the drug-containing medium and add 28 µL of MTT solution (2 mg/mL) to each well.[24] Incubate for 1.5 hours at 37°C.[24]
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[24] Incubate for 15 minutes with shaking.[24]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[24]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a dose-response curve.
Apoptosis Detection by Annexin V Staining
This protocol describes the detection of apoptosis in cells treated with this compound derivatives using flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, allowing for their differentiation.[25]
Materials:
-
Treated and untreated control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells by treating with the desired this compound derivative. Harvest both treated and untreated (negative control) cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Thymidylate Synthase (TS) Expression
This protocol is for analyzing the expression levels of thymidylate synthase in cancer cells following treatment with this compound derivatives.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the protein of interest (in this case, TS). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Thymidylate Synthase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against TS overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression of TS.
References
- 1. researchgate.net [researchgate.net]
- 2. Capecitabine in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 12. Gemcitabine and ATR inhibitors synergize to kill PDAC cells by blocking DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. medscape.com [medscape.com]
- 20. Capecitabine as first-line treatment in colorectal cancer. Pooled data from two large, phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Induction of Metastasis by Low-dose Gemcitabine in a Pancreatic Cancer Orthotopic Mouse Model: An Opposite Effect of Chemotherapy | Anticancer Research [ar.iiarjournals.org]
- 22. Inhibition of de novo pyrimidine synthesis augments Gemcitabine induced growth inhibition in an immunocompetent model of pancreatic cancer [ijbs.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. MTT (Assay protocol [protocols.io]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Involving 2-Fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2-fluoropyrimidine as a key building block. This protocol is designed for professionals in research and drug development, offering detailed methodologies and insights into the synthesis of 2-arylpyrimidine derivatives, which are significant scaffolds in medicinal chemistry.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is particularly valuable in the pharmaceutical industry for the synthesis of biaryl and heteroaryl motifs, which are prevalent in biologically active molecules. The use of this compound as an electrophilic partner is of particular interest due to the unique properties conferred by the fluorine substituent, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
This document outlines optimized conditions and detailed experimental protocols for the successful coupling of this compound with a variety of arylboronic acids.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, especially with heteroaromatic substrates like this compound.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions can serve as a starting point for optimization with specific substrates.
Table 1: Optimization of Reaction Parameters for the Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid (Model Reaction)
While specific data for this compound is scarce in readily available literature, the conditions for the closely related 2,4-dichloropyrimidine provide a strong starting point. The C-F bond is generally less reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, which may necessitate more forcing conditions or more active catalyst systems.
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 65 | [1] |
| Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 58 | [1] |
| Pd(OAc)₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 35 | [1] |
| PdCl₂(PPh₃)₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 42 | [1] |
Table 2: Suggested Starting Conditions for Coupling of this compound with Arylboronic Acids
Based on general knowledge of Suzuki-Miyaura reactions with challenging fluoro-heteroaromatic substrates, the following conditions are recommended as a starting point for optimization.
| Parameter | Suggested Condition | Notes |
| Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃ with a ligand | Pd(dppf)Cl₂ is a robust catalyst for many cross-couplings. For more challenging substrates, a combination of a palladium source and a bulky, electron-rich phosphine ligand is often effective. |
| Ligand | SPhos, XPhos, or RuPhos | These ligands are known to promote difficult cross-coupling reactions, including those involving electron-deficient heteroaryl halides.[2] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | The choice of base is critical and substrate-dependent. K₃PO₄ and Cs₂CO₃ are often effective in challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF | A mixture of an organic solvent and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents. |
| Temperature | 80 - 120 °C | Higher temperatures may be required to activate the C-F bond. Microwave heating can also be beneficial in reducing reaction times and improving yields. |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid. These should be optimized for each specific substrate combination.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Key Reaction Components and Their Relationship
Caption: Logical relationship of key components in the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Substituted Pyrimidines
Introduction
Pyrimidines substituted at the 2-position are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The development of efficient and sustainable synthetic methodologies for accessing these valuable scaffolds is therefore of paramount importance to the drug discovery and development process. Traditional synthetic routes often require harsh reaction conditions, long reaction times, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. By utilizing microwave irradiation to rapidly and uniformly heat reaction mixtures, MAOS often leads to dramatic reductions in reaction times, increased product yields, and improved purity profiles, aligning with the principles of green chemistry.[3][4][5]
These application notes provide detailed protocols for the microwave-assisted synthesis of two distinct classes of 2-substituted pyrimidines: 2-amino-3,4-dihydropyrimidines via a Biginelli-type reaction and 2-aryl/heteroaryl-substituted pyrimidines via a Suzuki coupling reaction.
Method 1: Microwave-Assisted Biginelli-Type Synthesis of 2-Amino-3,4-dihydropyrimidines
This method describes a one-pot, three-component reaction between an aldehyde, a β-dicarbonyl compound, and guanidine hydrochloride under microwave irradiation to yield 2-amino-3,4-dihydropyrimidines. This approach is notable for its operational simplicity, short reaction times, and broad substrate scope.[6][7][8]
Experimental Protocol
A detailed experimental protocol for the microwave-assisted Biginelli-type synthesis is as follows:
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and guanidine hydrochloride (2.0 mmol).
-
Add ethanol (4.0 mL) as the solvent.
-
Seal the vial with a septum.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates from the reaction mixture upon cooling. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-3,4-dihydropyrimidine.
Quantitative Data Summary
The following table summarizes the reaction outcomes for the synthesis of various 2-amino-3,4-dihydropyrimidines using the described microwave-assisted Biginelli-type reaction.
| Aldehyde | β-Dicarbonyl Compound | Product | Reaction Time (min) | Temperature (°C) | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | 5-Ethoxycarbonyl-4-phenyl-6-methyl-2-amino-3,4-dihydropyrimidine | 10 | 120 | 91 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-2-amino-3,4-dihydropyrimidine | 10 | 120 | 85 |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | 5-Ethoxycarbonyl-4-(4-methylphenyl)-6-methyl-2-amino-3,4-dihydropyrimidine | 10 | 120 | 88 |
| 2-Naphthaldehyde | Ethyl acetoacetate | 5-Ethoxycarbonyl-4-(2-naphthyl)-6-methyl-2-amino-3,4-dihydropyrimidine | 10 | 120 | 75 |
| Benzaldehyde | Acetylacetone | 5-Acetyl-4-phenyl-6-methyl-2-amino-3,4-dihydropyrimidine | 10 | 120 | 82 |
| 4-Chlorobenzaldehyde | Acetylacetone | 5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-amino-3,4-dihydropyrimidine | 10 | 120 | 79 |
Data compiled from representative examples in the literature.[6][7][8]
Experimental Workflow
Caption: Workflow for the microwave-assisted Biginelli-type synthesis.
Method 2: Microwave-Assisted Suzuki Coupling for the Synthesis of 2-Aryl/Heteroaryl-Substituted Pyrimidines
The Suzuki coupling reaction is a versatile and powerful tool for the formation of carbon-carbon bonds. This section details a microwave-assisted protocol for the regioselective Suzuki coupling of 2,4-dichloropyrimidines with aryl or heteroaryl boronic acids to afford C4-substituted pyrimidines. This method is characterized by short reaction times and low catalyst loading.[9][10]
Experimental Protocol
A detailed experimental protocol for the microwave-assisted Suzuki coupling is as follows:
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol), the aryl/heteroaryl boronic acid (0.5 mmol), and potassium carbonate (1.5 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.0025 mmol, 0.5 mol%).
-
Add a solvent mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Seal the vial with a septum and displace the air with argon.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at 100°C for 15 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-chloro-4-aryl/heteroaryl-pyrimidine.
Quantitative Data Summary
The following table summarizes the reaction outcomes for the synthesis of various 2-chloro-4-aryl/heteroaryl-pyrimidines using the described microwave-assisted Suzuki coupling reaction.
| Aryl/Heteroaryl Boronic Acid | Product | Reaction Time (min) | Temperature (°C) | Yield (%) |
| Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 15 | 100 | 80 |
| 4-Methylphenylboronic acid | 2-Chloro-4-(4-methylphenyl)pyrimidine | 15 | 100 | 85 |
| 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 15 | 100 | 90 |
| 4-Fluorophenylboronic acid | 2-Chloro-4-(4-fluorophenyl)pyrimidine | 15 | 100 | 78 |
| 2-Thienylboronic acid | 2-Chloro-4-(2-thienyl)pyrimidine | 15 | 100 | 75 |
| 3-Pyridinylboronic acid | 2-Chloro-4-(3-pyridinyl)pyrimidine | 15 | 100 | 72 |
Data compiled from representative examples in the literature.[9][10]
Experimental Workflow
Caption: Workflow for the microwave-assisted Suzuki coupling reaction.
Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for the preparation of 2-substituted pyrimidines. The protocols detailed herein for the Biginelli-type reaction and Suzuki coupling demonstrate the broad applicability and significant advantages of this technology. These methods provide researchers, scientists, and drug development professionals with valuable tools for the construction of diverse pyrimidine libraries for biological screening and lead optimization, ultimately accelerating the drug discovery process.
References
- 1. wjarr.com [wjarr.com]
- 2. jchemrev.com [jchemrev.com]
- 3. View of Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method [vjs.ac.vn]
- 4. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 7. arts.units.it [arts.units.it]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Solid-Phase Synthesis of Oligonucleotides Containing 2'-Fluoropyrimidines
Audience: Researchers, scientists, and drug development professionals.
Abstract
Oligonucleotides incorporating 2'-fluoropyrimidine (2'-F Py) nucleosides exhibit enhanced nuclease resistance and increased binding affinity to RNA targets, making them highly valuable for therapeutic and diagnostic applications, including antisense and siRNA technologies. This document provides a comprehensive guide to the solid-phase synthesis of these modified oligonucleotides. It includes detailed experimental protocols, quantitative data summaries for key process parameters, and troubleshooting guidelines to ensure successful synthesis, deprotection, and purification.
Introduction
The strategic placement of a fluorine atom at the 2' position of pyrimidine nucleosides (Cytidine and Uridine/Thymidine) significantly enhances the therapeutic properties of oligonucleotides. This modification sterically protects the phosphodiester backbone from nuclease degradation, thereby increasing the oligonucleotide's in vivo stability.[1] Furthermore, the high electronegativity of the fluorine atom favors a C3'-endo sugar pucker, which is characteristic of an A-form RNA-like helix. This conformational preference leads to a higher binding affinity (increased melting temperature, Tm) for complementary RNA targets.[1][2][3] These attributes make 2'-F pyrimidine-modified oligonucleotides potent tools for gene silencing applications.
Key Properties & Quantitative Data
The incorporation of 2'-F pyrimidines influences several key parameters of oligonucleotide synthesis and function. The data presented below has been compiled from various sources to provide a quantitative overview.
Table 1: Synthesis and Performance Parameters
| Parameter | Value/Recommendation | Rationale & Reference |
| Coupling Time (2'-F Pyrimidines) | 2 - 5 minutes | The 2'-fluoro group creates steric hindrance, requiring a longer coupling time than standard DNA monomers to achieve high efficiency.[1] |
| Recommended Activator | 4,5-Dicyanoimidazole (DCI) | DCI is a highly effective activator that can accelerate coupling reactions, which is beneficial for sterically hindered monomers like 2'-F phosphoramidites.[4] |
| Stepwise Coupling Efficiency | >98% | Maintaining high coupling efficiency at every step is critical for maximizing the yield of the full-length product, especially for longer sequences. |
| Increase in Melting Temp. (Tm) | +1.8°C per modification | The 2'-F modification increases the thermal stability of the duplex formed with a complementary RNA strand.[3] |
Table 2: Deprotection Conditions for 2'-F Oligonucleotides
| Reagent/Method | Temperature | Duration | Notes |
| Aqueous Methylamine | 35°C | 30 minutes | An effective condition for removing base and phosphate protecting groups while minimizing potential degradation of the 2'-F modified oligo.[1][5] |
| AMA (Ammonia/Methylamine) | 65°C | 10 minutes | A much faster deprotection method suitable for many sequences.[1] |
| Ammonium Hydroxide/Ethanol | 55°C | 16 hours | A standard and milder deprotection condition.[1] |
Table 3: Purification Method Comparison
| Method | Typical Purity | Best Suited For |
| Reverse-Phase HPLC (RP-HPLC) | >85% | Oligonucleotides up to ~50 bases; separates based on hydrophobicity (DMT-on vs. DMT-off).[6] |
| Ion-Exchange HPLC (IEX-HPLC) | >90% | Shorter oligonucleotides; provides excellent resolution based on charge (length).[6] |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95% | High-purity separation for a wide range of oligonucleotide lengths.[6] |
Experimental Protocols
This protocol describes a standard cycle on an automated DNA/RNA synthesizer.
-
Preparation: Install fresh, anhydrous reagents on the synthesizer. Load a synthesis column with Controlled Pore Glass (CPG) solid support functionalized with the desired initial nucleoside.
-
Synthesis Cycle (Repeated for each monomer addition): a. Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group using a solution of 3% trichloroacetic acid (TCA) in dichloromethane. Wash the column thoroughly with anhydrous acetonitrile. b. Coupling: Deliver the 2'-Fluoropyrimidine phosphoramidite solution (0.1 M in acetonitrile) and activator solution (0.25 M DCI in acetonitrile) simultaneously to the column. Set the coupling time to 3-5 minutes.[1] c. Capping: Acetylate any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole to prevent the elongation of failure sequences. d. Oxidation: Oxidize the phosphite triester linkage to a stable phosphate triester using an iodine solution.
-
Final Cycle: After the final monomer is coupled, the oligonucleotide can be left with the 5'-DMT group on ("DMT-on") to facilitate purification by RP-HPLC.
-
Cleavage: Transfer the CPG support from the column to a 2 mL screw-cap vial. Add 1 mL of 40% aqueous methylamine.[5]
-
Deprotection: Seal the vial tightly and heat at 35°C for 30 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.[1][5]
-
Recovery: Allow the vial to cool. Carefully pipette the supernatant containing the oligonucleotide into a new microfuge tube.
-
Drying: Evaporate the solution to dryness using a vacuum centrifuge.
-
Gel Preparation: Prepare a high-resolution denaturing polyacrylamide gel (e.g., 12% acrylamide with 7 M urea) in 1x TBE buffer.
-
Sample Loading: Resuspend the dried crude oligonucleotide in a formamide-based loading buffer. Heat at 95°C for 5 minutes and immediately chill on ice to denature secondary structures.[1] Load the sample into a well of the prepared gel.
-
Electrophoresis: Run the gel at constant power until the bromophenol blue tracking dye reaches the bottom of the gel.
-
Visualization and Excision: Visualize the bands by UV shadowing. The most intense, slowest-migrating band is the full-length product. Carefully excise this band using a clean scalpel.[6]
-
Elution: Crush the gel slice and soak it overnight in an elution buffer (e.g., 0.5 M Ammonium Acetate, 1 mM EDTA) with gentle agitation.[1]
-
Desalting: Pellet the gel debris by centrifugation and collect the supernatant. Remove salts from the eluted oligonucleotide using a desalting column or via ethanol precipitation.[1]
Visualized Workflows and Pathways
Caption: High-level workflow for the synthesis and processing of 2'-F oligonucleotides.
Caption: The RNA interference (RNAi) signaling pathway initiated by a 2'-F modified siRNA.
Application in Signaling Pathway Analysis
2'-F modified oligonucleotides, particularly siRNAs, are powerful reagents for dissecting cellular signaling pathways. By inducing the RNAi pathway, these molecules can achieve potent and specific silencing of a target gene.[2] The enhanced stability of 2'-F siRNAs ensures a prolonged silencing effect, which is crucial for studying proteins with slow turnover rates or for conducting longer-term experiments.[6] Researchers can transfect cells with a 2'-F siRNA targeting a specific kinase, transcription factor, or receptor, and then observe the downstream consequences on the signaling cascade, thereby elucidating the function of the silenced protein. The mechanism involves the RISC complex, which, once loaded with the siRNA guide strand, seeks out and cleaves the complementary mRNA, preventing its translation into protein.
References
- 1. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. RNA interference tolerates 2'-fluoro modifications at the Argonaute2 cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Click Chemistry Applications of 2-Fluoropyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-fluoropyrimidine derivatives in click chemistry. These compounds are emerging as versatile building blocks in bioconjugation, drug discovery, and chemical biology due to the unique properties conferred by the fluoropyrimidine scaffold. The electron-withdrawing nature of the fluorine atom can enhance metabolic stability and influence molecular interactions, making these derivatives attractive for creating novel probes and therapeutic agents.
Application Notes
This compound derivatives functionalized with either an azide or an alkyne group are valuable reagents for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most robust and widely used click chemistry reactions.[1] These bioorthogonal reactions enable the efficient and specific covalent ligation of molecules in complex biological environments.[1][2][3]
Key Applications:
-
Drug Discovery and Development: 2-Azido-5-fluoropyrimidine has been utilized in the synthesis of potent antagonists for the P2X7 receptor, a target for neuroinflammatory conditions.[1] The pyrimidine core is a key pharmacophore, and the click chemistry handle allows for the facile introduction of various substituents to explore structure-activity relationships (SAR). The resulting triazole linkage is metabolically stable, a desirable feature in drug candidates.[4]
-
Bioconjugation and Labeling: this compound derivatives equipped with click handles can be conjugated to biomolecules such as proteins, nucleic acids, and lipids.[2] This enables the development of probes for tracking and imaging these molecules in living systems. For instance, a 5-azidopyrimidine nucleoside, a close structural analog, has been successfully used for fluorescent labeling of live cells via strain-promoted click chemistry.[5]
-
Chemical Biology Probes: The this compound scaffold can be incorporated into activity-based probes (ABPs) to study enzyme function.[6] The click handle allows for the attachment of reporter tags (e.g., fluorophores, biotin) for visualization or enrichment of the target enzyme. This approach is valuable for target identification and validation in drug discovery pipelines.[6]
-
PET Imaging: While not yet widely reported specifically for this compound derivatives, the general strategy of using click chemistry to label molecules with positron-emitting radionuclides (e.g., ¹⁸F) is a powerful tool in preclinical and clinical imaging. The stability and efficiency of the triazole formation make it an ideal method for the rapid synthesis of PET tracers.
Quantitative Data
The efficiency of click reactions is a critical factor in their application. The following table summarizes available quantitative data for pyrimidine derivatives in click chemistry. While specific kinetic data for this compound derivatives is still emerging, the data for related compounds provides a useful benchmark.
| Pyrimidine Derivative | Reaction Type | Alkyne Partner | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Application | Reference |
| 5-Azidouridine | SPAAC | Cyclooctyne | Not explicitly calculated, but reaction is very fast (<3 minutes) | Fluorescent labeling | [5] |
| 8-Azidoadenosine derivative | SPAAC | Cyclooctyne | 0.11 | Fluorescent labeling | [5] |
| General Terminal Alkynes | CuAAC | Benzyl Azide | ~1 - 10⁴ | General Bioconjugation | [7] |
| General Cyclooctynes | SPAAC | Benzyl Azide | ~0.14 - 1.9 | In vivo applications | [7] |
Note: The reaction rates for CuAAC can be significantly accelerated by the use of copper-chelating ligands.[7] The rate of SPAAC is highly dependent on the strain of the cyclooctyne used.[7]
Experimental Protocols
Protocol 1: Synthesis of 2-Azido-5-fluoropyrimidine
This protocol is based on the nucleophilic displacement of a chlorine atom from a 2-halopyrimidine precursor.[1]
Materials:
-
2-Chloro-5-fluoropyrimidine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-chloro-5-fluoropyrimidine (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure 2-azido-5-fluoropyrimidine.
Safety Note: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution in a well-ventilated fume hood and avoid contact with metals.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a 2-Azido-5-fluoropyrimidine Derivative
This protocol describes a general procedure for the CuAAC reaction to conjugate a 2-azido-5-fluoropyrimidine derivative with a terminal alkyne.
Materials:
-
2-Azido-5-fluoropyrimidine derivative (1.0 eq)
-
Terminal alkyne-containing molecule (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
tert-Butanol/water (1:1 v/v) solvent mixture
-
Reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, dissolve the 2-azido-5-fluoropyrimidine derivative and the terminal alkyne in the tert-butanol/water solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the freshly prepared sodium ascorbate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the desired 1,4-disubstituted 1,2,3-triazole product.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol is adapted from a procedure for labeling live cells with a 5-azidopyrimidine nucleoside and can be applied to 2-azido-5-fluoropyrimidine-containing probes.[5]
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
2-Azido-5-fluoropyrimidine-containing probe (e.g., a fluorescently tagged derivative)
-
Cyclooctyne-functionalized molecule (e.g., a fluorescent dye-cyclooctyne conjugate)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Culture the cells of interest on glass-bottom dishes to an appropriate confluency.
-
Incubate the cells with the 2-azido-5-fluoropyrimidine-containing probe at a suitable concentration (e.g., 1-10 µM) in cell culture medium for a defined period (e.g., 1-3 hours) at 37 °C in a CO₂ incubator. This step allows for the cellular uptake and localization of the probe.
-
Wash the cells twice with pre-warmed PBS to remove any excess, unbound probe.
-
Add the cyclooctyne-functionalized molecule (e.g., a fluorescent dye-cyclooctyne conjugate) to the cells in fresh cell culture medium at a suitable concentration (e.g., 1-5 µM).
-
Incubate the cells for 30-60 minutes at 37 °C to allow the SPAAC reaction to proceed.
-
Wash the cells twice with PBS to remove any unreacted cyclooctyne reagent.
-
Add fresh cell culture medium or a suitable imaging buffer to the cells.
-
Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound derivatives in click chemistry.
Caption: Workflow for labeling live cells using a 2-azido-5-fluoropyrimidine probe via SPAAC.
Caption: Role of 2-azido-5-fluoropyrimidine in synthesizing a P2X7 antagonist to block neuroinflammation.
Caption: Overview of the components and applications of click chemistry involving this compound derivatives.
References
- 1. 2-Azido-5-fluoropyrimidine|CAS 1565662-46-5 [benchchem.com]
- 2. Novel Approaches in Biomolecule Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Click chemistry: Current developments and applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 5. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Fluoropyrimidine-Based Probes in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and utilization of 2-fluoropyrimidine-based probes as powerful tools in chemical biology. The protocols outlined below detail the synthesis, application in cellular and biochemical assays, and methods for target identification and validation.
Introduction
This compound scaffolds have emerged as versatile electrophilic warheads in the design of chemical probes and covalent inhibitors. The fluorine atom at the C2 position enhances the electrophilicity of the pyrimidine ring, making it susceptible to nucleophilic attack from amino acid residues on target proteins. This reactivity can be finely tuned, allowing for the development of probes that covalently modify specific residues, most notably cysteine and lysine, with a degree of selectivity.[1][2] This covalent and often irreversible interaction provides a powerful means to study protein function, validate drug targets, and develop novel therapeutics.[3][4]
The applications of this compound-based probes are diverse, ranging from their use as inhibitors of protein kinases, such as Fibroblast Growth Factor Receptor 4 (FGFR4), to their incorporation into RNA aptamers and their use as sensitive NMR probes for studying RNA structure.[1][5] This document provides detailed methodologies for the synthesis and application of these valuable chemical biology tools.
Data Presentation
Table 1: Inhibitory Activity of 2-Aminopyrimidine-Based Covalent Inhibitors against FGFR4
This table summarizes the in vitro inhibitory activity (IC50) of a series of 2-aminopyrimidine-based compounds designed as covalent inhibitors of FGFR4. The data is compiled from studies investigating different electrophilic "warheads" attached to the pyrimidine scaffold.
| Compound ID | Warhead | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| 6a | Acrylamide | 53 ± 18 | >10000 | >10000 | >10000 |
| 6g | Vinylsulfonamide | 110 ± 25 | >10000 | >10000 | >10000 |
| 6h | α-fluoro acrylamide | 45 ± 11 | >10000 | >10000 | >10000 |
| 6i | Acetaldehyde amine | 16 ± 4 | >10000 | >10000 | >10000 |
Data extracted from a study on the investigation of covalent warheads in the design of 2-aminopyrimidine-based FGFR4 inhibitors.[1]
Table 2: Reactivity of Electrophilic Warheads with Nucleophilic Amino Acids
This table provides a qualitative summary of the reactivity of common electrophilic warheads with key nucleophilic amino acid residues. This information is crucial for designing probes with desired selectivity.
| Electrophilic Warhead | Cysteine (Thiol) | Lysine (Amine) | Histidine (Imidazole) | Tyrosine (Phenol) |
| Acrylamide | High | Moderate | Low | Low |
| Chloroacetamide | High | Moderate | Moderate | Low |
| Sulfonyl Fluoride | Moderate | High | High | High |
| Vinyl Sulfonamide | High | Low | Low | Low |
| This compound | High | Moderate | Moderate | Low |
This table is a generalized summary based on principles of covalent inhibitor design and may vary depending on the specific protein microenvironment.[6][7][8]
Experimental Protocols
Protocol 1: Synthesis of a this compound-Alkyne Probe for Click Chemistry
This protocol describes the synthesis of a versatile this compound probe containing a terminal alkyne, which can be used for subsequent "click" chemistry reactions to attach reporter tags such as fluorophores or biotin.
Materials:
-
2,4-dichloro-5-fluoropyrimidine
-
Propargylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add propargylamine (1.1 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the 2-chloro-5-fluoro-N-(prop-2-yn-1-yl)pyrimidin-4-amine probe.
Protocol 2: Labeling of Proteins in Cell Lysate with a this compound-Alkyne Probe
This protocol outlines the procedure for labeling proteins in a complex mixture, such as a cell lysate, using the synthesized this compound-alkyne probe, followed by click chemistry to attach a reporter tag.[1]
Materials:
-
Cell lysate (e.g., from cultured cells)
-
This compound-alkyne probe (from Protocol 1)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin, Azide-Fluorophore)
-
SDS-PAGE reagents
-
Western blotting or in-gel fluorescence imaging system
Procedure:
-
Protein Labeling:
-
Treat the cell lysate (1 mg/mL protein concentration) with the this compound-alkyne probe at a final concentration of 10-100 µM.
-
Incubate for 1-2 hours at 37°C.
-
Include a DMSO vehicle control.
-
-
Click Chemistry Reaction:
-
To the labeled lysate, add the following reagents in order, vortexing after each addition:
-
Azide-functionalized reporter tag (100 µM final concentration)
-
TCEP (1 mM final concentration)
-
TBTA (100 µM final concentration)
-
CuSO4 (1 mM final concentration)
-
-
Initiate the reaction by adding freshly prepared sodium ascorbate (1 mM final concentration).
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Analysis:
-
The labeled proteins are now ready for downstream analysis.
-
For visualization, labeled proteins can be separated by SDS-PAGE and visualized by in-gel fluorescence scanning (if a fluorescent azide was used) or by Western blot using streptavidin-HRP (if a biotin azide was used).
-
Protocol 3: Live-Cell Imaging of Protein Targets with a this compound-Based Probe
This protocol provides a general guideline for imaging the localization of protein targets of a this compound probe in living cells. This protocol assumes the probe is cell-permeable and has an intrinsic fluorophore or is modified with one.
Materials:
-
Cultured cells seeded on glass-bottom dishes
-
This compound-based fluorescent probe
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Confocal microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom imaging dishes and allow them to adhere and grow to 50-70% confluency.
-
-
Probe Incubation:
-
Prepare a working solution of the this compound-based fluorescent probe in pre-warmed live-cell imaging medium at the desired final concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently remove the probe-containing medium.
-
Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a confocal microscope with the appropriate laser excitation and emission filters for the fluorophore on the probe.
-
Acquire images over time to monitor the dynamics of probe localization.
-
Mandatory Visualization
Caption: FGFR4 signaling pathway and its inhibition.
Caption: Chemoproteomic workflow for target ID.
Caption: Covalent modification by this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chempro-innovations.com [chempro-innovations.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing Protein Therapeutics through Proximity-Induced Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 2-Fluoropyrimidine for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the scale-up synthesis of 2-fluoropyrimidine, a key building block in the development of various pharmaceutical compounds. The described protocol is designed to be scalable and suitable for producing preclinical study quantities of this compound with high purity. This application note includes a step-by-step synthesis protocol, purification methods, and analytical procedures for quality control. All quantitative data is summarized in tables for clarity, and key experimental workflows are illustrated with diagrams.
Introduction
This compound is a critical heterocyclic intermediate in the synthesis of a wide range of biologically active molecules, including antiviral and anticancer agents. Its fluorine substitution can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The availability of a robust and scalable synthesis method for this compound is therefore essential for advancing drug discovery and development programs into preclinical and clinical stages.
This application note details a reliable procedure for the synthesis of this compound via the Balz-Schiemann reaction of 2-aminopyrimidine. This method involves the diazotization of the starting amine with fluoroboric acid, followed by thermal decomposition of the resulting diazonium salt to yield the desired fluorinated product.[1] The protocol is designed for scalability and includes comprehensive purification and analytical methods to ensure the final product meets the stringent purity requirements for preclinical studies.
Materials and Methods
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| 2-Aminopyrimidine | ≥98% | Commercially Available |
| Fluoroboric acid (48 wt. % in H₂O) | Reagent Grade | Commercially Available |
| Sodium nitrite | ACS Reagent, ≥97% | Commercially Available |
| Diethyl ether | Anhydrous, ≥99.7% | Commercially Available |
| Sodium bicarbonate | ACS Reagent, ≥99.7% | Commercially Available |
| Anhydrous magnesium sulfate | ≥99.5% | Commercially Available |
| Deuterated chloroform (CDCl₃) | 99.8 atom % D | Commercially Available |
Equipment
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Low-temperature circulator
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer (¹H, ¹³C, ¹⁹F)
Experimental Protocols
Scale-up Synthesis of this compound
The synthesis of this compound is performed via a two-step, one-pot Balz-Schiemann reaction.[1][2]
Step 1: Diazotization of 2-Aminopyrimidine
-
Charge a 1 L three-necked round-bottom flask, equipped with a mechanical stirrer, thermometer, and dropping funnel, with 2-aminopyrimidine (50.0 g, 0.526 mol).
-
Carefully add 48% aqueous fluoroboric acid (230 mL, 1.77 mol) to the flask while stirring. An exothermic reaction will occur, and the temperature should be monitored.
-
Cool the resulting solution to -5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (40.0 g, 0.580 mol) in deionized water (80 mL) and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred reaction mixture over a period of 60-90 minutes, ensuring the internal temperature is maintained between -5 °C and 0 °C.
-
After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes.
Step 2: Thermal Decomposition of the Diazonium Salt
-
Slowly warm the reaction mixture to room temperature. Vigorous gas evolution (N₂) will be observed.
-
Once the gas evolution subsides, heat the mixture to 50-60 °C and maintain this temperature for 1-2 hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
Work-up and Purification
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: This will cause vigorous foaming.
-
Extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by one of the following methods:
Data Presentation
Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | 2-Aminopyrimidine |
| Scale | 50 g |
| Reaction Temperature (Diazotization) | -5 to 0 °C |
| Reaction Temperature (Decomposition) | 50-60 °C |
| Typical Yield (after distillation) | 60-70% |
| Purity (by GC-MS) | >98% |
| Purity (by HPLC) | >99% |
Analytical Data
The identity and purity of the synthesized this compound were confirmed by NMR, GC-MS, and HPLC analysis.
| Analytical Technique | Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.75 (d, J = 4.8 Hz, 2H), 7.20 (t, J = 4.8 Hz, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.2 (d, J = 240.4 Hz), 158.1 (d, J = 15.1 Hz), 118.9 (s) |
| GC-MS | Retention time and mass spectrum consistent with this compound |
| HPLC (C18 column) | Single major peak with >99% purity |
Quality Control for Preclinical Studies
For preclinical studies, the purity of the drug substance is critical. The acceptance criteria for impurities should be established based on relevant guidelines.
| Test | Acceptance Criteria | Method |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Identity | Conforms to the structure of this compound | ¹H NMR, ¹³C NMR, MS |
| Purity (Assay) | ≥ 99.0% | HPLC or GC |
| Individual Impurity | ≤ 0.1% | HPLC or GC |
| Total Impurities | ≤ 0.5% | HPLC or GC |
| Residual Solvents | Within acceptable limits (ICH Q3C) | GC-HS |
Visualizations
Caption: Workflow for the scale-up synthesis and purification of this compound.
Caption: Logical relationship of inputs, processes, and outputs for preclinical grade this compound.
Safety Precautions
-
The Balz-Schiemann reaction involves the formation of a diazonium salt, which can be unstable. The reaction should be carried out with appropriate safety measures, including conducting the reaction in a well-ventilated fume hood and maintaining the recommended temperature control.
-
Fluoroboric acid is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The thermal decomposition step generates nitrogen gas. Ensure adequate ventilation to prevent pressure buildup.
-
Follow all standard laboratory safety procedures when handling chemicals and equipment.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of high-purity this compound suitable for preclinical research. The use of the Balz-Schiemann reaction offers a straightforward approach, and the detailed purification and analytical methods ensure the final product meets the necessary quality standards for drug development applications. This procedure can be adapted for various scales to meet the demands of different research and development stages.
References
- 1. Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 7. warwick.ac.uk [warwick.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in 2-Fluoropyrimidine Synthesis
Welcome to the Technical Support Center for 2-Fluoropyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during their experiments. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve successful synthesis of 2-fluoropyrimidines.
Frequently Asked Questions (FAQs)
Q1: My Balz-Schiemann reaction for the fluorination of a 2-aminopyrimidine is resulting in a low yield of the desired this compound. What are the potential causes and solutions?
A1: Low yields in the Balz-Schiemann reaction of 2-aminopyrimidines can stem from several factors. The reaction involves the formation of a diazonium tetrafluoroborate salt followed by thermal decomposition.[1][2] Here are common issues and troubleshooting steps:
-
Incomplete Diazotization: The initial conversion of the amine to the diazonium salt is critical.
-
Solution: Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to prevent premature decomposition of the diazonium salt. Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the aminopyrimidine.[3]
-
-
Decomposition of the Diazonium Salt: The diazonium salt can be unstable and decompose before the fluorine is introduced.
-
Solution: Isolate the diazonium tetrafluoroborate salt quickly and ensure it is completely dry before proceeding to the thermal decomposition step. The presence of water can lead to unwanted side products.
-
-
Suboptimal Thermal Decomposition Conditions: The temperature for the decomposition step is crucial.
-
Solution: The optimal temperature can vary depending on the substrate. A gradual increase in temperature is recommended to find the sweet spot where the decomposition to the fluoride occurs efficiently without significant degradation.[4][5] Running the reaction in a non-polar solvent or under vacuum can sometimes improve yields.[5]
-
-
Side Reactions: Competing reactions, such as the formation of phenols or coupled products, can reduce the yield.
Q2: I am observing significant formation of byproducts in the Nucleophilic Aromatic Substitution (SNAr) reaction of a 2-chloropyrimidine with a fluoride source. How can I improve the selectivity and yield?
A2: Nucleophilic aromatic substitution (SNAr) is a common method for introducing fluorine into a pyrimidine ring. However, side reactions can be a major issue. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, especially at the 2, 4, and 6 positions.[6][7]
-
Hydrolysis of Starting Material or Product: The presence of water can lead to the formation of hydroxypyrimidines.
-
Solution: Use anhydrous solvents and reagents. Dry your fluoride source (e.g., KF) and solvent (e.g., DMF, DMSO) thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
-
Competing Nucleophiles: If other nucleophiles are present in the reaction mixture, they can compete with the fluoride ion.
-
Solution: Ensure the purity of your starting materials. If your reaction involves a base, use a non-nucleophilic one.
-
-
Poor Leaving Group Departure: While chlorine is a reasonable leaving group, its departure can sometimes be slow, leading to side reactions of the intermediate Meisenheimer complex.
-
Solution: The reactivity order for leaving groups in SNAr is generally F > Cl > Br > I.[8] While you are introducing fluorine, starting with a 2-chloropyrimidine is common. To facilitate the reaction, ensure your pyrimidine ring is sufficiently activated with electron-withdrawing groups.
-
-
Regioselectivity Issues: In polysubstituted pyrimidines, the nucleophile might attack at an undesired position.
-
Solution: The regioselectivity is influenced by the electronic and steric properties of the substituents on the ring. Substitution generally occurs preferentially at the C4 position over the C2 position in 2,4-dichloropyrimidines.[9] The presence of electron-donating or withdrawing groups can further influence the site of attack.
-
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction by TLC or LC-MS. Be cautious of potential product degradation at higher temperatures.[10] |
| Poor Solubility of Reagents | Choose a solvent that can dissolve all reactants. For SNAr reactions, polar aprotic solvents like DMF, DMSO, or sulfolane are often effective.[11] Consider using a phase-transfer catalyst (e.g., 18-crown-6) to improve the solubility and nucleophilicity of the fluoride salt. |
| Inactive Catalyst or Reagent | Ensure your reagents, especially fluorinating agents like Selectfluor, are stored properly and have not degraded. For reactions requiring a catalyst, verify its activity.[11] |
| Presence of Water or Protic Solvents | For SNAr reactions with fluoride, ensure strictly anhydrous conditions. Dry solvents and reagents thoroughly. Water can deactivate the fluoride nucleophile and lead to hydrolysis byproducts.[12] |
Issue 2: Formation of Multiple Products / Low Regioselectivity
| Potential Cause | Troubleshooting Steps |
| Multiple Reactive Sites | The pyrimidine ring has multiple positions susceptible to nucleophilic attack (2, 4, and 6). The regioselectivity is influenced by the electronic properties of existing substituents.[6] Consider using blocking groups to protect less reactive sites if necessary. |
| Reaction Conditions Favoring Side Reactions | Lowering the reaction temperature may improve selectivity.[10] The choice of solvent can also influence the reaction pathway. Experiment with different solvents to find the optimal conditions. |
| Isomerization of Product | In some cases, the initially formed product may isomerize under the reaction conditions. Monitor the reaction over time to identify the formation of any intermediates or byproducts. |
Experimental Protocols
Protocol 1: Fluorination of 2-Aminopyrimidine via Balz-Schiemann Reaction
This protocol provides a general procedure for the synthesis of this compound from 2-aminopyrimidine.
Materials:
-
2-Aminopyrimidine
-
Fluoroboric acid (HBF₄, 48% in water)
-
Sodium nitrite (NaNO₂)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer, dissolve 2-aminopyrimidine in fluoroboric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Isolation of Diazonium Salt:
-
Collect the precipitated diazonium tetrafluoroborate salt by filtration.
-
Wash the salt with cold water, followed by cold diethyl ether.
-
Dry the salt thoroughly under vacuum.
-
-
Thermal Decomposition:
-
Gently heat the dry diazonium salt in a flask. The decomposition will be indicated by the evolution of nitrogen gas and boron trifluoride.
-
The crude this compound can be purified by distillation or column chromatography.
-
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloropyrimidine
This protocol outlines a general method for the synthesis of this compound from 2-chloropyrimidine using potassium fluoride.
Materials:
-
2-Chloropyrimidine
-
Anhydrous potassium fluoride (spray-dried)
-
Phase-transfer catalyst (e.g., 18-crown-6)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, add anhydrous potassium fluoride and the phase-transfer catalyst.
-
Add the anhydrous solvent and stir the mixture.
-
-
Reaction:
-
Add 2-chloropyrimidine to the mixture.
-
Heat the reaction to the desired temperature (e.g., 100-150 °C). The optimal temperature will depend on the substrate and should be determined experimentally.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound via SNAr
| Entry | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KF | DMF | 120 | 12 | 65 |
| 2 | KF | DMSO | 120 | 12 | 75 |
| 3 | CsF | DMF | 120 | 8 | 80 |
| 4 | KF / 18-crown-6 | Acetonitrile | 80 | 24 | 50 |
Note: This table presents illustrative data based on general principles of SNAr reactions. Actual yields may vary depending on the specific substrate and experimental setup.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine | PPTX [slideshare.net]
- 7. ossila.com [ossila.com]
- 8. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Preventing Di-substitution in Pyrimidine Chemistry
Welcome to the technical support center for pyrimidine chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common di-substitution side reactions encountered during the synthesis of pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a mono-substitution on a di-halopyrimidine, but I am getting a significant amount of the di-substituted product. What are the common causes?
A1: The formation of di-substituted products in reactions with di-halopyrimidines is a common issue. The primary causes include:
-
High Reactivity of the Second Halogen: After the first nucleophilic substitution, the pyrimidine ring may still be sufficiently activated for a second substitution to occur.
-
Reaction Conditions: Factors such as elevated temperatures, prolonged reaction times, and the use of a large excess of the nucleophile can favor di-substitution.
-
Nucleophile Reactivity: Highly reactive nucleophiles are more likely to lead to di-substitution.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity.
Q2: How can I control the stoichiometry to favor mono-substitution?
A2: Precise control of stoichiometry is crucial. Here are some key strategies:
-
Limiting the Nucleophile: Use of 1.0 to 1.2 equivalents of the nucleophile is a common starting point to favor mono-substitution.
-
Slow Addition: Adding the nucleophile dropwise or via a syringe pump over an extended period can help maintain a low concentration of the nucleophile in the reaction mixture, thereby reducing the rate of the second substitution.
Q3: What is the general reactivity order for nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine?
A3: In general, the C4 position of 2,4-dichloropyrimidine is more reactive towards nucleophilic attack than the C2 position. This is due to the greater ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 position. However, this selectivity can be altered by various factors.[1][2]
Q4: Can substituents on the pyrimidine ring influence the regioselectivity of substitution?
A4: Yes, substituents can have a significant impact. Electron-donating groups on the pyrimidine ring can deactivate it towards nucleophilic attack, potentially slowing down or preventing di-substitution. Conversely, electron-withdrawing groups can activate the ring, making di-substitution more likely. The position of the substituent also plays a critical role in directing the incoming nucleophile.
Q5: Are there any specific types of nucleophiles that are known to favor mono-substitution?
A5: Sterically hindered nucleophiles are less likely to undergo a second substitution reaction due to steric hindrance around the remaining halogen. Additionally, less reactive nucleophiles will generally exhibit higher selectivity for mono-substitution.
Troubleshooting Guides
Issue 1: Unexpected Formation of Di-substituted Product
Symptom: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a significant peak corresponding to the di-substituted product in addition to the desired mono-substituted product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected di-substitution.
Issue 2: Poor Regioselectivity in Mono-substitution (C2 vs. C4)
Symptom: A mixture of C2 and C4 mono-substituted isomers is obtained.
Troubleshooting Workflow:
Caption: Workflow for improving regioselectivity in mono-substitution.
Data Presentation: Quantitative Analysis of Mono- vs. Di-substitution
The following tables summarize the impact of various reaction parameters on the ratio of mono- to di-substituted products.
Table 1: Effect of Nucleophile Stoichiometry on the Reaction of 2,4-Dichloropyrimidine with a Primary Amine
| Equivalents of Amine | Temperature (°C) | Reaction Time (h) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1.0 | 25 | 12 | 75 | 5 |
| 1.2 | 25 | 12 | 80 | 10 |
| 2.0 | 25 | 12 | 40 | 55 |
| 3.0 | 25 | 12 | 10 | 85 |
Table 2: Effect of Temperature on the Reaction of 2,4-Dichloropyrimidine with 1.1 Equivalents of a Secondary Amine
| Temperature (°C) | Reaction Time (h) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 0 | 24 | 85 | <2 |
| 25 (Room Temp) | 12 | 78 | 15 |
| 50 | 4 | 60 | 35 |
| 80 | 2 | 30 | 68 |
Table 3: Influence of Solvent on the Regioselective Alkylation of a Pyrimidine Derivative
| Solvent | Reaction Type | Product Ratio (O-alkylation : N-alkylation) | Total Yield (%) |
| 1,4-Dioxane | O-alkylation | >95 : 5 | 92 |
| DMSO | N-alkylation | <5 : >95 | 88 |
| Acetonitrile | Mixture | 60 : 40 | 75 |
| THF | Mixture | 70 : 30 | 80 |
Experimental Protocols
Protocol 1: Selective Mono-amination of 4,6-Dichloropyrimidine
This protocol describes a catalyst-free monoamination of 4,6-dichloropyrimidine with a sterically unhindered amine.[3]
Materials:
-
4,6-Dichloropyrimidine (1.0 mmol)
-
Adamantane-containing amine (e.g., 1-adamantylmethanamine) (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (4.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropyrimidine, the adamantane-containing amine, and potassium carbonate.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 140 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically when the starting dichloropyrimidine is consumed), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-aminated pyrimidine.
Protocol 2: Chemoselective O-Alkylation of a 4-(Trifluoromethyl)pyrimidin-2(1H)-one
This protocol details a method for the selective O-alkylation of a pyrimidinone derivative.[4]
Materials:
-
6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one (0.5 mmol)
-
4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine (0.5 mmol)
-
Potassium carbonate (K₂CO₃) (0.5 mmol)
-
Anhydrous Acetonitrile (MeCN) (5 mL)
Procedure:
-
To a dry round-bottom flask, add the pyrimidin-2(1H)-one and potassium carbonate.
-
Add anhydrous acetonitrile to the flask and stir the suspension.
-
Add the 4-(iodomethyl)pyrimidine to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After 1 hour (or until completion), cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/methanol).[4]
Signaling Pathways and Logical Relationships
The following diagram illustrates a decision-making process for selecting a strategy to achieve mono-substitution on a di-halopyrimidine.
Caption: Decision tree for selecting a mono-substitution strategy.
References
Technical Support Center: Purification of 2-Fluoropyrimidine and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 2-Fluoropyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound and its derivatives?
A1: The main challenges in purifying these compounds stem from their unique physicochemical properties imparted by the fluorine atom. These include:
-
Altered Polarity: Fluorine's high electronegativity can significantly alter the polarity of the molecule, affecting its solubility and interaction with chromatographic stationary phases.
-
Close Eluting Impurities: Structurally similar impurities, such as starting materials (e.g., 2-chloropyrimidine) or side-products from the synthesis, can co-elute with the desired product, making separation difficult.
-
Volatility: Some fluoropyrimidines can be volatile, leading to product loss during solvent evaporation under reduced pressure.
-
pH Sensitivity: The fluorine atom can influence the pKa of the pyrimidine ring, making the compound's solubility and stability pH-dependent.
Q2: Which purification techniques are most effective for this compound and its derivatives?
A2: The most common and effective techniques are:
-
Flash Column Chromatography: This is a widely used method for the purification of moderately polar compounds like this compound. Silica gel is the most common stationary phase, with mobile phases typically consisting of hexane and ethyl acetate gradients.
-
Recrystallization: This technique is effective for obtaining highly pure crystalline material. The choice of solvent is crucial and depends on the specific derivative. Common solvents include ethanol, isopropanol, and mixtures with water or hexane.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or when very high purity is required, reverse-phase preparative HPLC is a powerful tool.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water is a standard method for assessing purity.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can provide structural confirmation and help identify impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Flash Column Chromatography
Issue: Poor separation of this compound from a closely related impurity.
-
Possible Cause: The solvent system is not optimized.
-
Troubleshooting Steps:
-
TLC Analysis: Run a thin-layer chromatography (TLC) of your crude material using various solvent systems (e.g., different ratios of hexane/ethyl acetate). The ideal Rf value for your product should be between 0.2 and 0.35 for good separation on a column.
-
Gradient Elution: If a single solvent system does not provide adequate separation, use a shallow gradient of a more polar solvent. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Alternative Solvents: Consider using dichloromethane as a co-solvent with hexane or replacing ethyl acetate with acetone or diethyl ether.
-
Issue: The compound is not eluting from the column.
-
Possible Cause: The solvent system is not polar enough.
-
Troubleshooting Steps:
-
Increase Polarity: Gradually increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
Add a Modifier: For basic pyrimidine derivatives, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing and improve elution from the silica gel.
-
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The melting point of the solute may be lower than the boiling point of the solvent.
-
Troubleshooting Steps:
-
Reheat and Add Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.
-
Slow Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help to slow the cooling rate.
-
Change Solvent System: Consider using a different solvent or a mixed solvent system. Dissolve the compound in a good solvent (in which it is highly soluble) and then add a poor solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Issue: Low recovery of the purified product.
-
Possible Cause: Too much solvent was used, or the compound is significantly soluble in the cold solvent.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude material completely.
-
Cool Thoroughly: Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation.
-
Mother Liquor Analysis: Concentrate the mother liquor (the liquid remaining after filtration) and analyze it by TLC to see if a significant amount of product remains. If so, a second crop of crystals may be obtained by further concentration and cooling.
-
Data Presentation
The following tables summarize typical parameters for the purification and analysis of this compound and its derivatives.
Table 1: Typical Flash Chromatography Parameters for this compound Purification
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Typical Gradient | Start with 5% Ethyl Acetate in Hexane, gradually increase to 20-30% |
| Elution of 2-FP | Typically elutes at ~10-15% Ethyl Acetate in Hexane |
| Expected Yield | 70-90% |
| Expected Purity | >98% (by HPLC) |
Table 2: Common Recrystallization Solvents for Fluoropyrimidine Derivatives
| Solvent System | Compound Type | Notes |
| Ethanol/Water | Polar derivatives | Good for compounds with hydroxyl or amino groups. |
| Isopropanol | Moderately polar derivatives | A versatile solvent for a range of fluoropyrimidines. |
| Hexane/Ethyl Acetate | Less polar derivatives | Used as a two-solvent system for compounds soluble in ethyl acetate but not hexane. |
| Toluene | Aromatic derivatives | Can be effective for derivatives with aromatic substituents. |
Table 3: Validated HPLC Method Parameters for Purity Analysis of Fluoropyrimidine Derivatives [1]
| Parameter | Value/Description |
| Column | Symmetry C18, 5µm (4.6 x 150mm) |
| Mobile Phase | Phosphate buffer (0.02M, pH 3.8): Methanol: Acetonitrile (60:20:20 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Retention Time | Varies by derivative (e.g., Trifluridine at 2.324 min) |
| Purity Achieved | >99.5% |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed bed without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization of a this compound Derivative
-
Solvent Selection: Choose a suitable solvent or solvent pair by performing small-scale solubility tests.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
Troubleshooting common issues in fluorination of heterocyclic compounds.
Welcome to the Technical Support Center for the fluorination of heterocyclic compounds. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of fluorinated heterocycles. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome challenges and optimize your reactions.
Troubleshooting Common Issues
Problem 1: Low or No Conversion of Starting Material
Low or no conversion is a frequent issue in fluorination reactions. The following table outlines potential causes and actionable solutions.
| Potential Cause | Suggested Solutions |
| Inactive Fluorinating Reagent | Many fluorinating reagents are moisture-sensitive. Ensure reagents are stored in a desiccator and handled under an inert atmosphere (e.g., Argon or Nitrogen). For hygroscopic reagents like AgF₂, consider using fresh batches. Anhydrous fluoride salts for SNAr reactions are particularly susceptible to moisture.[1] Consider less hygroscopic alternatives like Bu₄NF·(t-BuOH)₄.[1] |
| Inappropriate Solvent | The choice of solvent is critical. For nucleophilic fluorination, polar aprotic solvents like DMF, DMSO, or sulfolane are generally preferred to enhance fluoride nucleophilicity.[1] For electrophilic fluorinations with reagents like Selectfluor, acetonitrile is a common choice.[1] Be aware that some electrophilic reagents can react exothermically with solvents like DMF, pyridine, and DMSO.[1] Always ensure the compatibility of your fluorinating agent with the chosen solvent.[1] |
| Sub-optimal Reaction Temperature | Fluorination reactions can be highly temperature-dependent. If no reaction is observed, a gradual increase in temperature may be necessary.[1] Conversely, for sensitive substrates, decomposition or side reactions can occur at elevated temperatures, necessitating lower reaction temperatures.[1] |
| Poor Substrate Reactivity | For SNAr reactions, the heterocyclic ring must be activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2] If your substrate is not sufficiently activated, consider using a more electron-deficient analog. |
| Inefficient Leaving Group (for SNAr) | In SNAr reactions, fluoride is often the best leaving group due to its high electronegativity, which increases the electrophilicity of the carbon atom. The general leaving group ability is F > Cl ≈ Br > I.[2] If possible, consider using a fluoro-substituted starting material. |
Problem 2: Poor Regioselectivity and Formation of Multiple Products
Achieving the desired regioselectivity is a significant challenge in the fluorination of heterocycles, which often possess multiple reactive sites.
| Potential Cause | Suggested Solutions |
| Multiple Reactive C-H Bonds | The inherent electronic and steric properties of the heterocycle dictate the preferred sites of fluorination. The use of directing groups can be a powerful strategy to control regioselectivity in C-H activation/fluorination reactions.[3][4] |
| Nature of the Fluorinating Agent | Different fluorinating agents can exhibit different regioselectivities. For instance, in electrophilic fluorination, the choice between reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI) can influence the isomeric product distribution. |
| Reaction Conditions | Solvent, temperature, and additives can all influence regioselectivity. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole formation.[5] |
| Steric Hindrance | Bulky substituents on the heterocyclic ring can block certain positions, favoring fluorination at less sterically hindered sites. This can be used to your advantage to direct the reaction to a specific position. |
Problem 3: Substrate Decomposition or Side Reactions
Many heterocyclic compounds are sensitive to harsh reaction conditions, leading to decomposition or the formation of unwanted byproducts.
| Potential Cause | Suggested Solutions |
| Harsh Reaction Conditions | Electron-rich heterocycles like pyrroles and indoles are prone to oxidation and polymerization under strongly acidic or basic conditions.[1] Employing milder, neutral fluorination methods can mitigate these side reactions.[1] For sensitive substrates, using a mild base like Li₂CO₃ at low temperatures can prevent the formation of dimeric byproducts.[1] |
| Reactive Functional Groups | Functional groups on the heterocycle may react with the fluorinating agent or other reagents in the mixture. Protecting sensitive functional groups prior to fluorination can be an effective strategy. |
| Rearrangements | In deoxyfluorination of N-heterocyclic systems, neighboring group participation can lead to rearrangements.[3][6] While sometimes an undesired side reaction, this can also be exploited to synthesize otherwise difficult-to-access fluorinated heterocycles.[3][6] |
Frequently Asked Questions (FAQs)
Q1: My SNAr fluorination with KF is giving a low yield. How can I improve it?
A1: For SNAr reactions using KF, several factors are crucial for success. Firstly, ensure that you are using anhydrous KF, as water will significantly reduce the nucleophilicity of the fluoride ion. Spray-dried KF is often recommended. Secondly, the reaction typically requires a polar aprotic solvent such as DMF, DMSO, or sulfolane to solubilize the KF and enhance fluoride reactivity. The use of a phase-transfer catalyst, like a quaternary ammonium salt, can also be beneficial.[1] Finally, SNAr fluorinations often require elevated temperatures to proceed at a reasonable rate.[1][7]
Q2: I am using Selectfluor™ for an electrophilic fluorination, but the reaction is not working well. What could be the issue?
A2: While Selectfluor™ is a versatile and relatively stable electrophilic fluorinating agent, its reactivity can be influenced by several factors. Ensure the reagent has been stored properly and has not degraded.[1] The reaction medium is critical; for some substrates, co-solvents may be necessary. For example, a mixture of water and chloroform has been shown to be effective for the fluorination of 2-aminopyridines. The presence of a base can also be crucial in some cases. The choice of solvent is also important; acetonitrile is commonly used, but you should always check for compatibility as Selectfluor can react exothermically with solvents like DMF and DMSO.[1]
Q3: How can I control the regioselectivity of C-H fluorination on a pyridine ring?
A3: The regioselectivity of C-H fluorination on pyridines and other azines is influenced by the electronic properties of the ring, the nature of the substituents, and the reaction conditions.[3][8] In many cases, C-H functionalization occurs at the most electron-deficient positions (C2 and C4). However, directing groups can be employed to steer the fluorination to a specific position.[3] The choice of catalyst and reaction conditions also plays a significant role in determining the regiochemical outcome.[3][4]
Q4: I am having trouble characterizing my fluorinated heterocycle by NMR. What are some common issues?
A4: 19F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range (~800 ppm).[9] However, this wide range can sometimes lead to challenges in spectral acquisition and interpretation. Common issues include:
-
Complex Coupling: 19F nuclei couple not only to neighboring protons (1H-19F coupling) but also to other fluorine atoms (19F-19F coupling), which can lead to complex splitting patterns.[9] Long-range couplings are also common.[9]
-
Chemical Shift Referencing: Inconsistent referencing of 19F NMR chemical shifts is a common problem that can lead to significant variations in reported values.[10] Using an internal standard is recommended for accurate and reproducible measurements.[10]
-
Solvent Effects: The chemical shifts of fluorine atoms can be sensitive to the solvent used for the NMR measurement.
Q5: What are some common fragmentation patterns for fluorinated heterocycles in mass spectrometry?
A5: The mass spectra of fluorinated compounds can be quite different from their non-fluorinated analogs.[11] In many cases, the molecular ion peak may be weak or absent.[11] Common fragmentation patterns include the loss of a fluorine atom (M-19) or hydrogen fluoride (M-20).[12] For compounds containing a CF₃ group, a prominent peak at m/z 69, corresponding to the [CF₃]⁺ ion, is often observed. The fragmentation patterns can be complex, and careful analysis is required for structural elucidation.
Experimental Protocols
Protocol 1: Electrophilic Fluorination of Imidazo[1,2-a]pyridine using Selectfluor™
This protocol is adapted from a procedure for the regioselective fluorination of imidazo[1,2-a]pyridines.[13]
Materials:
-
Imidazo[1,2-a]pyridine substrate (1.0 mmol)
-
Selectfluor™ (1.2 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.1 mmol)
-
Acetonitrile (5 mL)
-
Water (5 mL)
Procedure:
-
To a solution of the imidazo[1,2-a]pyridine substrate (1.0 mmol) and DMAP (0.1 mmol) in a mixture of acetonitrile (5 mL) and water (5 mL), add Selectfluor™ (1.2 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-fluoro-imidazo[1,2-a]pyridine derivative.
Protocol 2: Nucleophilic Fluorination of a 2-Chloropyridine Derivative using KF
This protocol provides a general procedure for a nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Anhydrous potassium fluoride (KF) (2.0 mmol, spray-dried)
-
Tetrabutylammonium chloride (TBAC) (0.1 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the 2-chloropyridine derivative (1.0 mmol), anhydrous KF (2.0 mmol), and TBAC (0.1 mmol).
-
Add anhydrous DMSO (5 mL) via syringe.
-
Heat the reaction mixture to 130-150 °C and stir vigorously.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or distillation to yield the 2-fluoropyridine derivative.
Quantitative Data Summary
Table 1: Comparison of Fluorinating Agents for the Synthesis of 5-Fluorouracil (5-FU)
| Fluorinating Agent | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| Fluoroxytrifluoromethane (CF₃OF) | Uracil | CFCl₃/TFA | -78 to RT | ~50 | Adapted from[14] |
| Selectfluor™ | Uracil | Formic Acid | 100 | >90 | Adapted from[14] |
Table 2: Regioselectivity in the Fluorination of N-Tosylaziridines with DMPU-HF
| Substrate (Aziridine) | Product (β-Fluoroamine) | Regioisomeric Ratio (Major:Minor) | Yield (%) | Reference |
| 2-Phenyl-N-tosylaziridine | N-(2-Fluoro-2-phenylethyl)-4-methylbenzenesulfonamide | >95:5 | 92 | Adapted from[15][16] |
| 2-Methyl-2-phenyl-N-tosylaziridine | N-(2-Fluoro-1-phenylpropyl)-4-methylbenzenesulfonamide | >95:5 | 85 | Adapted from[15][16] |
Visualizing Workflows and Relationships
Troubleshooting Workflow for Low Yield in Fluorination
Caption: A decision-making workflow for troubleshooting low-yield fluorination reactions.
General Experimental Workflow for Electrophilic Fluorination
Caption: A generalized experimental workflow for electrophilic fluorination of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fluorination of C-H Bonds: Developments and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PFAS Detection Tech Advances With Portable Sensors | Technology Networks [technologynetworks.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Late-Stage C-H Functionalization of Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. whitman.edu [whitman.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of 2-Fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the stability of 2-fluoropyrimidine in acidic and basic media. The information is designed to assist researchers in designing robust experiments, developing stable formulations, and ensuring the integrity of their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in both acidic and basic aqueous media is likely hydrolysis of the C-F bond at the 2-position of the pyrimidine ring. This reaction results in the formation of 2-hydroxypyrimidine. The fluorine atom at the 2-position is susceptible to nucleophilic attack by water or hydroxide ions.
Q2: What factors can influence the rate of this compound degradation?
A2: Several factors can significantly influence the degradation rate of this compound:
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pH: The rate of hydrolysis is pH-dependent. Both acidic and basic conditions can catalyze the degradation, with the rate typically being higher at more extreme pH values.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, storing solutions of this compound at lower temperatures can improve its stability.
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Solvent: The polarity and nucleophilicity of the solvent can affect the stability. Protic solvents, especially water, are more likely to participate in the hydrolysis reaction.
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Presence of Catalysts: Certain metal ions or other catalytic species in the solution could potentially accelerate the degradation process.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and reliable method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. An appropriate HPLC method should be able to separate the intact this compound from its degradation products, primarily 2-hydroxypyrimidine, and any other potential impurities. UV detection is typically suitable for this analysis.
Q4: What are some general strategies to improve the stability of this compound in solution?
A4: To enhance the stability of this compound in solution, consider the following strategies:
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pH Control: Maintain the pH of the solution within a range where this compound exhibits maximum stability. This can be achieved by using appropriate buffer systems. The optimal pH range needs to be determined experimentally through forced degradation studies.
-
Low Temperature Storage: Store stock solutions and experimental samples at reduced temperatures (e.g., 2-8 °C or frozen) to slow down the rate of hydrolysis.
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Aprotic Solvents: If the experimental design allows, using aprotic solvents instead of aqueous solutions can significantly reduce the risk of hydrolysis.
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Excipients: For formulation development, the inclusion of stabilizing excipients can be beneficial. For instance, desiccants can be used in solid formulations to protect against moisture. In liquid formulations, the use of co-solvents or encapsulating agents like cyclodextrins might offer protection.
-
Lyophilization: For long-term storage, lyophilizing (freeze-drying) the compound to remove water can prevent hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of this compound potency in solution. | - Inappropriate pH of the medium.- High storage temperature.- Presence of catalytic impurities. | - Conduct a pH-rate profile study to identify the optimal pH for stability.- Store solutions at 2-8 °C or frozen.- Use high-purity solvents and reagents. |
| Appearance of unknown peaks in HPLC chromatogram over time. | - Degradation of this compound.- Interaction with other components in the formulation. | - Perform forced degradation studies to identify potential degradation products.- Conduct compatibility studies with other excipients or active ingredients. |
| Inconsistent results in biological assays. | - Degradation of this compound leading to lower effective concentrations. | - Prepare fresh solutions of this compound before each experiment.- Regularly monitor the purity of the stock solution using a stability-indicating HPLC method. |
| Precipitation observed in stored solutions. | - Formation of a less soluble degradation product (e.g., 2-hydroxypyrimidine).- Exceeding the solubility limit of this compound in the chosen solvent system. | - Characterize the precipitate to confirm its identity.- Re-evaluate the formulation to improve the solubility of all components. Consider the use of co-solvents or solubilizing agents. |
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies of this compound. Researchers should populate these tables with their experimental data to facilitate easy comparison and analysis.
Table 1: pH-Dependent Stability of this compound at a Constant Temperature
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation | Half-life (t½) (hours) |
| 2.0 | Enter Data | Enter Data | Calculate | Calculate |
| 4.0 | Enter Data | Enter Data | Calculate | Calculate |
| 7.0 | Enter Data | Enter Data | Calculate | Calculate |
| 9.0 | Enter Data | Enter Data | Calculate | Calculate |
| 12.0 | Enter Data | Enter Data | Calculate | Calculate |
Table 2: Temperature-Dependent Stability of this compound at a Constant pH
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation | Rate Constant (k) (h⁻¹) |
| 4 | Enter Data | Enter Data | Calculate | Calculate |
| 25 | Enter Data | Enter Data | Calculate | Calculate |
| 40 | Enter Data | Enter Data | Calculate | Calculate |
| 60 | Enter Data | Enter Data | Calculate | Calculate |
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its stability profile.
-
Objective: To identify potential degradation products and pathways under various stress conditions.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and 1 M HCl. Keep the solutions at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and 1 M NaOH. Maintain the solutions under the same temperature and time conditions as the acid hydrolysis study.
-
Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photostability: Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.
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Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
-
2. Stability-Indicating HPLC Method Development
-
Objective: To develop a robust HPLC method capable of separating and quantifying this compound in the presence of its degradation products and other impurities.
-
Typical Starting Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., around 260 nm).
-
Column Temperature: 30 °C.
-
-
Method Validation: The developed method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity is critically demonstrated by the ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.
Mandatory Visualizations
Identification and characterization of impurities in 2-Fluoropyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoropyrimidine. The primary focus is on the common synthetic route involving the diazotization of 2-aminopyrimidine followed by a Schiemann reaction, and the identification and characterization of potential impurities.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable method for the synthesis of this compound?
A common and established method for the synthesis of this compound is the Balz-Schiemann reaction. This process involves the diazotization of 2-aminopyrimidine in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt intermediate. This salt is then thermally decomposed to yield the final this compound product.
Q2: What are the most likely impurities to be encountered during the synthesis of this compound via the Balz-Schiemann reaction?
The most probable impurities include:
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Unreacted 2-aminopyrimidine: Incomplete diazotization can lead to the presence of the starting material in the final product.
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2-Hydroxypyrimidine: This impurity arises from the hydrolysis of the intermediate diazonium salt, a common side reaction in aqueous acidic conditions.
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Azo compounds: Under certain conditions, the diazonium salt can react with other nucleophiles, including other 2-aminopyrimidine molecules, to form colored azo dye impurities.
Q3: How can I minimize the formation of 2-hydroxypyrimidine during the synthesis?
To minimize the formation of 2-hydroxypyrimidine, it is crucial to maintain anhydrous or near-anhydrous conditions during the diazotization and decomposition steps. The presence of water facilitates the hydrolysis of the diazonium salt. Performing the reaction at low temperatures during the diazotization step can also help to suppress this side reaction.
Q4: My reaction mixture has developed a distinct color (e.g., yellow, orange, or red). What is the likely cause?
The development of color in the reaction mixture often indicates the formation of azo compounds. These are formed by the coupling of the diazonium salt with electron-rich aromatic species. To avoid this, ensure the reaction temperature is kept low during diazotization and that there is no excess of unreacted 2-aminopyrimidine available to couple with the newly formed diazonium salt.
Troubleshooting Guides
Problem 1: Low yield of this compound.
| Potential Cause | Troubleshooting & Optimization |
| Incomplete diazotization | Ensure the stoichiometric amount of sodium nitrite is added slowly and at a controlled low temperature (typically 0-5 °C). Verify the purity and concentration of the fluoroboric acid. |
| Premature decomposition of the diazonium salt | Maintain a low temperature throughout the diazotization and filtration process to prevent premature decomposition of the unstable diazonium salt. |
| Suboptimal thermal decomposition conditions | The temperature for the thermal decomposition of the diazonium tetrafluoroborate salt is critical. If the temperature is too low, the reaction will be incomplete. If it is too high, it may lead to degradation. Optimize the decomposition temperature, which is often carried out under vacuum. |
| Formation of 2-hydroxypyrimidine byproduct | As mentioned in the FAQs, minimize the presence of water in the reaction. Use anhydrous solvents and reagents where possible. |
Problem 2: Presence of significant impurities in the final product.
| Impurity Detected | Identification Method | Troubleshooting & Prevention |
| Unreacted 2-aminopyrimidine | HPLC, GC-MS, ¹H NMR | Ensure complete diazotization by slow and controlled addition of sodium nitrite at low temperature. Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material. |
| 2-Hydroxypyrimidine | HPLC, GC-MS, ¹H NMR | Minimize water content in the reaction mixture. Use high-purity, anhydrous reagents and solvents. Perform the reaction under an inert atmosphere to prevent atmospheric moisture contamination. |
| Azo compounds | Visual inspection (color), HPLC-UV/Vis | Maintain a low reaction temperature during diazotization. Ensure efficient stirring to prevent localized high concentrations of reagents. Avoid an excess of 2-aminopyrimidine. |
Impurity Characterization Data
The following tables summarize key analytical data for the identification of this compound and its common impurities.
Table 1: HPLC Retention Times
| Compound | Hypothetical Retention Time (min) * |
| 2-Hydroxypyrimidine | 2.5 |
| 2-Aminopyrimidine | 3.2 |
| This compound | 4.8 |
*Note: These are hypothetical retention times for illustrative purposes. Actual retention times will vary depending on the specific HPLC conditions (column, mobile phase, flow rate, temperature).
Table 2: GC-MS Fragmentation Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 98 | 71, 52 |
| 2-Aminopyrimidine | 95 | 68, 53, 41 |
| 2-Hydroxypyrimidine | 96 | 68, 53, 41 |
Table 3: ¹H and ¹⁹F NMR Chemical Shifts (in DMSO-d₆)
| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | ~8.9 (d), ~8.7 (d), ~7.5 (t) | ~ -65 to -75 |
| 2-Aminopyrimidine | ~8.1 (d), ~6.6 (s, br, NH₂), ~6.5 (t) | N/A |
| 2-Hydroxypyrimidine | ~11.5 (s, br, OH), ~8.2 (d), ~6.7 (t) | N/A |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Objective: To separate and quantify this compound from its potential impurities, 2-aminopyrimidine and 2-hydroxypyrimidine.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve approximately 1 mg/mL of the reaction mixture or final product in a 50:50 mixture of acetonitrile and water.
-
Data Analysis: Identify peaks based on the retention times of known standards. Calculate the area percentage of each peak to determine the relative purity.
Protocol 2: GC-MS Method for Impurity Identification
-
Objective: To identify volatile and semi-volatile impurities in the this compound product.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
-
Data Analysis: Compare the obtained mass spectra of the impurity peaks with library spectra or with the expected fragmentation patterns of the suspected impurities.
Protocol 3: NMR Spectroscopy for Structural Confirmation
-
Objective: To confirm the structure of the final product and identify impurities based on their characteristic chemical shifts.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum to identify the characteristic signals of this compound and any proton-containing impurities.
-
¹⁹F NMR: Acquire a fluorine NMR spectrum. The presence of a signal in the characteristic region for aryl fluorides confirms the successful fluorination. The absence of this signal would indicate the presence of non-fluorinated impurities.
-
-
Data Analysis: Compare the observed chemical shifts and coupling constants with the expected values for this compound and its potential impurities.
Visualizations
Caption: Workflow for the identification and troubleshooting of impurities in this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound highlighting potential side reactions.
Technical Support Center: Managing Protodeboronation in Suzuki-Miyaura Reactions with Fluorinated Heterocycles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with protodeboronation in Suzuki-Miyaura cross-coupling reactions involving fluorinated heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in Suzuki-Miyaura reactions with fluorinated heterocycles?
A1: Protodeboronation, or protodeborylation, is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a fluorinated heteroarylboronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process consumes the nucleophilic coupling partner, leading to reduced yields of the desired biaryl product and the formation of a simple fluorinated heterocycle byproduct, which can complicate purification.[1] Fluorinated heteroarylboronic acids are particularly susceptible to this reaction due to the electron-withdrawing nature of both the fluorine atom(s) and the heteroaromatic ring, which can destabilize the C-B bond.[2]
Q2: How can I identify if protodeboronation is occurring in my reaction?
A2: The most common indicator of protodeboronation is the detection of the corresponding protonated (de-borylated) fluorinated heterocycle in your reaction mixture. This can be confirmed by analytical techniques such as LC-MS, GC-MS, or NMR spectroscopy by comparing the byproduct to an authentic sample of the parent heterocycle. A lower than expected yield of the desired coupled product, along with significant recovery of the de-borylated starting material, is a strong sign that protodeboronation is a competing pathway.
Q3: What are the key reaction parameters that influence the rate of protodeboronation?
A3: Several factors in the reaction setup can significantly impact the extent of protodeboronation:
-
Base: The choice and concentration of the base are critical. Strong bases, especially in the presence of water, can accelerate protodeboronation.[3] Weaker inorganic bases are often preferred.[3]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[3]
-
Solvent: The presence of a proton source, such as water, can facilitate protodeboronation. While some water is often necessary for the Suzuki-Miyaura catalytic cycle, anhydrous or carefully controlled biphasic conditions can be beneficial.[3]
-
Catalyst and Ligand: A highly active catalyst system that promotes a fast rate of cross-coupling can outcompete the slower protodeboronation side reaction.[4] Bulky, electron-rich phosphine ligands are often employed to accelerate the desired reaction.[2]
-
Boron Reagent Stability: The inherent stability of the boronic acid derivative plays a crucial role. Free boronic acids are often less stable than their corresponding boronate esters (e.g., pinacol or MIDA esters) or organotrifluoroborates.[4][5]
Q4: When should I consider using a more stable boronic acid derivative like a pinacol ester, MIDA boronate, or trifluoroborate?
A4: If you observe significant protodeboronation with a fluorinated heteroarylboronic acid under optimized conditions (milder base, lower temperature), switching to a more stable derivative is a highly effective strategy.[4]
-
Pinacol esters are a common first choice as they are often commercially available or readily prepared and offer increased stability.[3]
-
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are unreactive under anhydrous conditions.[6] They participate in a "slow release" of the boronic acid under aqueous basic conditions, keeping the concentration of the unstable free boronic acid low throughout the reaction.[6]
-
Potassium organotrifluoroborates (R-BF3K) are another class of stable, crystalline solids that are less prone to protodeboronation.[5] They require specific conditions, often involving aqueous base, to slowly release the active boronic acid for the cross-coupling reaction.[5]
Troubleshooting Guide
Issue: Low yield of the desired coupled product and significant formation of the protodeboronated fluorinated heterocycle.
This is the classic symptom of protodeboronation competing with or dominating the Suzuki-Miyaura coupling. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Suzuki-Miyaura couplings involving fluorinated and other heteroaryl boronic acids, which can serve as a guide for your experiments.
Table 1: Effect of Boron Reagent Type on Product Yield
| Boron Reagent | Coupling Partner | Product Yield (%) | Reference |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | 82 | [7] |
| 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | ~75 | [8] |
| 2-Furanboronic acid | Pyridine-2-sulfonyl fluoride | 62 | [7] |
| 3-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Modest | [1] |
Note: This data illustrates that for some heteroaryl systems, the free boronic acid can be more reactive, while for others, the stability of the pinacol ester is advantageous, especially under conditions where protodeboronation is significant.
Table 2: Effect of Base on Product Yield in Suzuki-Miyaura Coupling of Heteroaryl Systems
| Base | Coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with Phenylboronic acid Yield (%) | Coupling of PyFluor with 2-thiopheneboronic acid pinacol ester Yield (%) |
| K₂CO₃ | 65 | 26 |
| Na₂CO₃ | 60 | 33 |
| K₃PO₄ | 72 | 70 |
| Cs₂CO₃ | - | 15 |
| CsF | 92 | - |
| Et₃N | 45 | 4 |
Adapted from studies on similar heterocyclic systems, this table highlights that weaker inorganic bases, particularly K₃PO₄ and CsF, can provide superior yields compared to stronger or organic bases, likely by minimizing base-mediated protodeboronation.[9][10]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Fluorinated Heteroarylboronic Acid Pinacol Ester
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the fluorinated heteroarylboronic acid pinacol ester (1.2-1.5 equiv.), and a mild base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add degassed solvent (e.g., dioxane, THF, or toluene, with a small, optimized amount of water if necessary) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Purification: The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[3]
Protocol 2: Preparation of a Fluorinated Heteroaryl MIDA Boronate
For particularly challenging substrates where the pinacol ester still undergoes significant protodeboronation, conversion to the MIDA ester is recommended.
-
Dissolution: In a round-bottom flask, dissolve the fluorinated heteroarylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent such as DMF or a 1:1 mixture of toluene and DMSO.[3][11]
-
Azeotropic Removal of Water: Heat the mixture to reflux (e.g., 100-160 °C) with a Dean-Stark apparatus to remove water.[3][11]
-
Isolation: After cooling, the MIDA boronate may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the solid residue can be used directly or purified by crystallization.
Signaling Pathways and Experimental Workflows
Caption: Competing pathways in Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIDA Boronates [sigmaaldrich.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Efficient Cross-Coupling of 2-Fluoropyrimidine
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding the catalyst selection and optimization for cross-coupling reactions of 2-fluoropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cross-coupling of 2-fluoropyrimidines?
A1: The primary challenges stem from the unique electronic properties of the this compound scaffold. The strong carbon-fluorine (C-F) bond is difficult to cleave, which is a necessary step in many cross-coupling catalytic cycles. Additionally, the electron-deficient nature of the pyrimidine ring and the presence of nitrogen atoms can lead to catalyst inhibition or deactivation.[1][2] Common side reactions include defluorination (loss of the fluorine atom) and, in the case of Suzuki-Miyaura coupling, protodeboronation of the boronic acid partner.[1][3]
Q2: What is a good starting point for selecting a palladium catalyst and ligand system?
A2: A robust starting point for many cross-coupling reactions with this compound is a combination of a palladium(II) precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, with a bulky, electron-rich phosphine ligand.[4][1] Ligands like SPhos, XPhos, and RuPhos are often effective because they can promote the challenging oxidative addition step and shield the palladium center from deactivation.[1][3] Pre-formed catalysts like Pd(dppf)Cl₂ are also widely used and have shown success in couplings of related pyridine substrates.[1][5]
Q3: How does the choice of base impact the reaction?
A3: The base is critical for activating the coupling partner, such as the boronic acid in Suzuki-Miyaura reactions, by converting it to a more nucleophilic species.[6] The choice of base can significantly affect reaction rates and yields.[6] Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (CsF, KF).[6] For substrates sensitive to strong bases, milder options like K₃PO₄ or even fluoride bases can help minimize side reactions like defluorination or hydrolysis of the product.[3][6]
Q4: What role do solvents play, and are there common choices?
A4: The solvent must solubilize the reactants, catalyst, and base.[6] Its polarity can also influence the reaction mechanism and selectivity.[6][7] Common solvents include ethereal options like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons like toluene, and polar aprotic solvents such as dimethylformamide (DMF).[6][8] Often, a mixture of an organic solvent with water is beneficial, as water helps dissolve the inorganic base.[6] However, excess water can promote the undesirable protodeboronation of boronic acids.[6]
Q5: How can defluorination as a side reaction be minimized?
A5: Defluorination is a common issue with fluorinated heterocycles.[3] To suppress this side reaction, it is advisable to use the mildest possible reaction conditions, including lower temperatures and weaker bases.[3] The selection of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower defluorination pathway.[3]
Troubleshooting Guide
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
-
Possible Cause: Inefficient catalyst system or catalyst deactivation. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.[9][2]
-
Solution: Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3] These ligands can shield the palladium center and promote the oxidative addition step.[1] Consider using pre-formed Buchwald precatalysts which can be highly effective.[3] Ensure all reagents and solvents are pure and properly degassed to prevent catalyst poisoning.[2]
-
-
Possible Cause: Protodeboronation of the boronic acid coupling partner. Heteroaryl boronic acids can be unstable, especially at elevated temperatures and in the presence of aqueous bases.[1][3]
-
Possible Cause: Sub-optimal base or solvent.
Problem 2: Low Yield in Buchwald-Hartwig Amination
-
Possible Cause: Inappropriate ligand selection.
-
Solution: The success of Buchwald-Hartwig amination is highly dependent on the ligand. For challenging substrates, bulky biarylphosphine ligands are often required.[2] Ligands like BINAP have been used successfully in related systems.[11][12] A thorough screening of different "generations" of Buchwald ligands is recommended.[13]
-
-
Possible Cause: Incorrect base selection.
Problem 3: Formation of Undesired Side Products
-
Possible Cause: Defluorination or nucleophilic aromatic substitution (SNAr) of the fluorine atom.
-
Possible Cause: Homocoupling of the boronic acid (in Suzuki-Miyaura coupling).
-
Solution: This can be caused by the presence of oxygen. Ensure the reaction is set up under a strict inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.[6]
-
Data Presentation
The following tables summarize catalyst performance for cross-coupling reactions on related substrates. These results can serve as a starting point for optimizing reactions with this compound.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 85 | [15] |
| 2 | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 12 | 92 | [15] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 0.25 | 78 |[16] |
Table 2: Catalyst Optimization for the Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl Fluoride Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), catalyst (0.03 mmol), Na₃PO₄ (0.9 mmol), in a dioxane/water mixture.
| Entry | Catalyst | Ligand | Yield (%) | Reference(s) |
|---|---|---|---|---|
| 1 | Pd(dppf)Cl₂ | dppf | 75 | [5] |
| 2 | Pd(OAc)₂ | dppe | 15 | [5] |
| 3 | Pd(OAc)₂ | dppp | 41 | [5] |
| 4 | Pd(OAc)₂ | dppb | 50 | [5] |
| 5 | Pd(PPh₃)₄ | PPh₃ | 55 | [5] |
| 6 | Ni(dppf)Cl₂ | dppf | <5 |[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling [1][6]
-
Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine the this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination [12][13]
-
Reaction Setup: To an oven-dried reaction tube, add the this compound (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., BINAP, 2-4 mol%).
-
Inert Atmosphere: Seal the tube, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling [17][18]
-
Reaction Setup: In a Schlenk flask, combine the this compound (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Mandatory Visualization
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[19]
Caption: A logical workflow for troubleshooting a failed cross-coupling reaction.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
Workup procedures to minimize product loss of 2-Fluoropyrimidine
Welcome to the technical support center for the workup of 2-Fluoropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize product loss during experimental workups.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the workup of this compound, presented in a question-and-answer format.
Q1: I am losing a significant amount of my this compound product during the aqueous workup. What are the likely causes and how can I prevent this?
A1: Product loss of this compound during aqueous workups can be attributed to several factors, primarily its potential volatility and aqueous solubility.
-
Volatility: this compound may be lost during solvent removal under reduced pressure (e.g., rotary evaporation).
-
Solution:
-
Use lower temperatures on the rotary evaporator bath.
-
Employ a high-vacuum pump with a cold trap (e.g., dry ice/acetone) to capture any volatile product.
-
Alternatively, consider solvent removal at atmospheric pressure if the solvent has a low boiling point and the product is thermally stable.
-
-
-
Aqueous Solubility: As a polar heterocyclic compound, this compound may have some solubility in the aqueous phase, leading to losses during extractions.
-
Solution:
-
Salting Out: Saturate the aqueous layer with a salt like sodium chloride (brine wash) before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of the organic product.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Choice of Extraction Solvent: Use a less polar, water-immiscible organic solvent for extraction.
-
-
Q2: My this compound product seems to be unstable during workup, leading to decomposition and lower yields. How can I mitigate this?
A2: While fluorinated pyrimidines can exhibit enhanced stability, exposure to harsh acidic or basic conditions during workup can potentially lead to degradation. The 2'-fluoro substitution in related nucleosides has been shown to increase chemical stability, suggesting this compound may also be relatively robust.[1]
-
Solution:
-
Mild pH Washes: If an acid or base wash is necessary to remove impurities, use mild reagents (e.g., dilute sodium bicarbonate solution instead of concentrated sodium hydroxide) and minimize the contact time.
-
Neutralization: Ensure the organic layer is neutralized with a brine wash after any acidic or basic extraction step.
-
Temperature Control: Perform all workup steps at low temperatures (e.g., using an ice bath) to minimize the rate of potential decomposition reactions.
-
Q3: I am having difficulty purifying this compound by column chromatography. Are there alternative methods?
A3: Due to its potential volatility, purification of this compound by traditional silica gel chromatography can sometimes lead to product loss. Alternative purification methods should be considered.
-
Solution:
-
Recrystallization: This is often a highly effective method for purifying solid organic compounds. A patent for a related compound, 2-hydroxyl-5-fluoropyrimidine, suggests recrystallization from ethyl acetate.[2] Experiment with different solvent systems to find one where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common recrystallization solvents to try include ethyl acetate, hexanes, or mixtures thereof.
-
Distillation: If this compound is a liquid or a low-melting solid, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.
-
Sublimation: For solid compounds with sufficient vapor pressure, sublimation under vacuum can be a gentle and effective purification technique that avoids the use of solvents.
-
Q4: How can I confirm the purity of my final this compound product?
A4: A combination of analytical techniques should be used to assess the purity of your this compound.
-
Solution:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile compounds and identifying any residual solvents or volatile byproducts.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for confirming the structure of the desired product and identifying any structurally related impurities.
-
Melting Point Analysis: For solid products, a sharp melting point close to the literature value is a good indicator of high purity.
-
Data Presentation
| Purification Method | Potential for Product Loss | Key Considerations |
| Column Chromatography | Moderate to High | Potential for loss due to volatility on the column. |
| Recrystallization | Low to Moderate | Dependent on finding a suitable solvent system to maximize recovery. |
| Distillation (Vacuum) | Low to Moderate | Requires careful control of temperature and pressure to avoid product loss. |
| Sublimation | Low | Effective for solids with adequate vapor pressure; avoids solvents. |
Experimental Protocols
The following are generalized protocols that can be adapted for the workup and purification of this compound.
Protocol 1: General Aqueous Workup and Extraction
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench with water or a suitable aqueous solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing:
-
If the reaction was acidic, wash the combined organic layers with a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
If the reaction was basic, wash the combined organic layers with dilute aqueous hydrochloric acid.
-
Wash the organic layer with brine to remove excess water and aid in phase separation.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure, taking care to use a cool water bath to minimize loss of the potentially volatile product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Experimental Workflow: Aqueous Workup
Caption: A generalized workflow for the aqueous workup of a reaction mixture to isolate the crude this compound product.
Logical Relationships: Troubleshooting Product Loss
Caption: A diagram illustrating the primary causes of this compound product loss during workup and their respective solutions.
References
Validation & Comparative
2-Fluoropyrimidine vs. 2-Chloropyrimidine: A Comparative Guide to Reactivity in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutics. Pyrimidine scaffolds are a cornerstone of medicinal chemistry, and their functionalization often relies on the reactivity of halogenated precursors. This guide provides an in-depth, objective comparison of the reactivity of 2-fluoropyrimidine and 2-chloropyrimidine in key synthetic transformations, supported by experimental data and detailed protocols.
This comparative analysis focuses on three critical reactions in the drug discovery workflow: Nucleophilic Aromatic Substitution (SNAr), Suzuki Coupling, and Buchwald-Hartwig Amination. Understanding the nuanced differences in reactivity between this compound and 2-chloropyrimidine can empower chemists to make informed decisions, leading to optimized reaction conditions, improved yields, and streamlined synthetic routes.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
Nucleophilic aromatic substitution is a fundamental reaction for the derivatization of pyrimidines. The general order of leaving group ability for halogens in SNAr reactions on pyrimidine rings is F > Cl > Br > I.[1] This is attributed to the rate-determining step, which is the initial attack of the nucleophile. The high electronegativity of the fluorine atom renders the carbon to which it is attached more electrophilic and, therefore, more susceptible to nucleophilic attack.[1]
The enhanced reactivity of fluoro-derivatives is starkly illustrated by the reaction of 2-fluoropyridine with sodium ethoxide in ethanol, which proceeds 320 times faster than the corresponding reaction with 2-chloropyridine.[2] A similar trend is observed for the pyrimidine series, allowing for the use of milder reaction conditions when employing this compound.[2]
Table 1: Comparison of Reaction Conditions for SNAr with Amine Nucleophiles
| Parameter | This compound | 2-Chloropyrimidine |
| Typical Nucleophiles | Alcohols, Phenols, Amines, Amides, N-heterocycles, Thiols | Amines, Alcohols (as alkoxides) |
| Base | K₂CO₃, Et₃N, DIPEA | TEA, DIPEA, NaH, t-BuOK |
| Solvent | DMF, DMSO, THF, tert-amyl alcohol | DMF, DMSO, THF |
| Temperature (°C) | Room Temperature to 110°C | Room Temperature to 120°C |
| General Reactivity | Higher | Lower |
Experimental Protocol: General Procedure for Amination of a Halopyrimidine
A general protocol for the reaction of a chloropyrimidine with an amine nucleophile is as follows.[1] The specific conditions will need to be optimized for each substrate and nucleophile combination.
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the chloropyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).[1]
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.) to the reaction mixture.[1]
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C).[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]
For this compound, similar conditions can be employed, often with the benefit of lower reaction temperatures and shorter reaction times.
Suzuki Coupling: A Divergence in Reactivity
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. In this context, the reactivity of this compound and 2-chloropyrimidine diverges significantly. The C-Cl bond in 2-chloropyrimidines can be activated for oxidative addition to a palladium catalyst, making it a suitable electrophilic partner in the coupling reaction.[3] Conversely, the C-F bond is considerably stronger and generally unreactive under typical Suzuki coupling conditions.[3]
Table 2: Reactivity in Suzuki Coupling
| Compound | Role in Suzuki Coupling | Reactivity of C-X Bond | Typical Reaction Conditions |
| This compound | Generally unreactive as an electrophile | Strong C-F bond, resistant to oxidative addition | Not typically used as the halide partner |
| 2-Chloropyrimidine | Electrophilic partner | C-Cl bond is activated for oxidative addition | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., dioxane/water) |
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
The following is a representative procedure for the regioselective Suzuki coupling at the 4-position of a dichloropyrimidine, which can be adapted for 2-chloropyrimidine.[4][5]
-
Reaction Setup: In a microwave vial, combine 2,4-dichloropyrimidine (1.0 eq.), the arylboronic acid (1.0-1.5 eq.), K₂CO₃ (3.0 eq.), and Pd(PPh₃)₄ (0.005 eq.) in a mixture of 1,4-dioxane and water (2:1).[4][5]
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 15 minutes.[4][5]
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: A Versatile C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines.[6] This methodology is applicable to heteroaryl halides, including 2-chloropyrimidine, providing a powerful alternative to traditional SNAr reactions, especially for less activated systems or more complex amines.
While this compound can undergo SNAr with amines, the Buchwald-Hartwig amination offers a complementary approach, particularly when direct substitution is sluggish or leads to side products. For 2-chloropyrimidine, this palladium-catalyzed method significantly expands the scope of accessible aminopyrimidine derivatives. For highly activated substrates like 2-chloropyrimidine, it is worth noting that under certain conditions, the reaction may proceed through an SNAr mechanism even in the presence of a palladium catalyst.[7]
Table 3: Reactivity in Buchwald-Hartwig Amination
| Compound | Reactivity | Typical Reaction Conditions |
| This compound | Can be used, but SNAr is often competitive and more facile. | Pd catalyst, ligand (e.g., XPhos), base (e.g., t-BuONa), solvent (e.g., toluene). |
| 2-Chloropyrimidine | Good substrate for Buchwald-Hartwig amination. | Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP, Mor-DalPhos), base (e.g., K₂CO₃, t-BuONa), solvent (e.g., toluene, or aqueous/solvent-free conditions).[7] |
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination
A general procedure for the microwave-assisted Buchwald-Hartwig amination is as follows, which can significantly reduce reaction times compared to conventional heating.[8]
-
Reaction Setup: In a microwave vial, combine the aryl halide (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., t-BuONa, 1.5 eq.) in an anhydrous solvent (e.g., toluene).
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 130 °C) for a short duration (e.g., 10-30 minutes).[8]
-
Work-up: After cooling, the reaction mixture is typically filtered through a pad of celite, and the filtrate is concentrated.
-
Purification: The crude product is then purified by column chromatography.
Conclusion
The choice between this compound and 2-chloropyrimidine is highly dependent on the desired synthetic transformation. For nucleophilic aromatic substitution, this compound is the more reactive substrate, often allowing for milder reaction conditions and broader nucleophile scope. In contrast, for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination, 2-chloropyrimidine is generally the more suitable electrophilic partner due to the greater reactivity of the C-Cl bond towards oxidative addition.
By understanding these fundamental differences in reactivity, researchers can strategically select the optimal pyrimidine building block for their specific synthetic goals, ultimately accelerating the drug discovery and development process. This guide serves as a valuable resource for navigating these choices and designing efficient and robust synthetic routes towards novel pyrimidine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 2-Fluoro versus 5-Fluoro Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-fluoro and 5-fluoro substituted pyrimidines. While 5-fluoropyrimidines, particularly 5-fluorouracil (5-FU), are well-established anticancer agents with a wealth of supporting experimental data, the biological profile of 2-fluoropyrimidines as standalone therapeutic agents is less explored. This document summarizes the known activities of both classes of compounds, presents available quantitative data, details relevant experimental protocols, and visualizes key molecular pathways to facilitate a clear comparison for research and drug development purposes.
Overview of Biological Activity
The position of the fluorine atom on the pyrimidine ring profoundly influences the molecule's biological activity. 5-Fluoropyrimidines are classic antimetabolites that primarily exert their cytotoxic effects by inhibiting thymidylate synthase (TS) and through incorporation into RNA and DNA. In contrast, the biological activity of 2-fluoropyrimidines is less characterized, with much of the existing research focusing on their role in the chemical modification of nucleic acids to enhance stability and binding affinity.
5-Fluoropyrimidines: A Pillar of Chemotherapy
5-Fluorouracil (5-FU) and its prodrugs, such as capecitabine and tegafur, are among the most widely used chemotherapeutic agents for treating solid tumors, including colorectal, breast, and head and neck cancers.[1][2] Their mechanism of action is multifaceted:
-
Inhibition of Thymidylate Synthase (TS): The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This complex inhibits the enzyme's function, leading to a depletion of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. The resulting "thymineless death" is a primary driver of 5-FU's cytotoxicity.[3][4]
-
Incorporation into RNA and DNA: 5-FU can be metabolized into 5-fluorouridine triphosphate (FUTP) and 5-fluoro-deoxyuridine triphosphate (FdUTP), which are then incorporated into RNA and DNA, respectively. The incorporation of FUTP into RNA disrupts RNA processing and function. The incorporation of FdUTP into DNA leads to DNA damage and fragmentation.[2][5]
2-Fluoropyrimidines: Emerging Roles and Postulated Activities
Direct, head-to-head comparisons of the anticancer activity of 2-fluoropyrimidines against their 5-fluoro counterparts are notably absent in the current scientific literature. The primary application of 2-fluoro-substituted pyrimidines has been in the synthesis of modified RNA aptamers, where the 2'-fluoro modification enhances nuclease resistance and binding affinity.
While data on standalone 2-fluoropyrimidine bases are limited, insights can be drawn from the study of 2-fluoroadenine, a purine analog. 2-Fluoroadenine is known to inhibit RNA and protein synthesis, suggesting that 2-fluoropyrimidines might also exert cytotoxic effects through interference with these fundamental cellular processes.
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxic activity of various 5-fluoropyrimidine derivatives against different cancer cell lines. Due to a lack of available data, a corresponding table for 2-fluoropyrimidines cannot be provided at this time.
Table 1: In Vitro Cytotoxicity of 5-Fluorouracil (5-FU)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Citation |
| HT-29 | Colorectal Cancer | >100 | 72 | [6] |
| HCT-116 | Colorectal Cancer | ~5 | 72 | [6] |
| HepG2 | Hepatocellular Carcinoma | 1.49 ± 0.43 (µg/mL) | Not Specified | [7] |
| U251 | Glioblastoma | 3.10 ± 0.12 (µg/mL) | Not Specified | [7] |
Table 2: In Vitro Cytotoxicity of 5-Fluorocytosine (5-FC) in Genetically Modified Cells
| Cell Line | Modification | IC50 (µg/mL) | Citation |
| Melanoma | Transduced with Cytosine Deaminase | 572 | [8] |
| Melanoma | Non-transgenic | 3870 | [8] |
| WiDr | Expressing Cytosine Deaminase | ~27 (µM) | [9] |
Note: The activity of 5-FC is dependent on its conversion to 5-FU by the enzyme cytosine deaminase, which is not present in mammalian cells. The data in Table 2 is from studies using cancer cells genetically engineered to express this enzyme.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[7][10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-fluoro or 5-fluoro pyrimidine) for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Thymidylate Synthase (TS) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of thymidylate synthase.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified thymidylate synthase, the substrate [5-³H]dUMP, and the cofactor 5,10-methylenetetrahydrofolate in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., FdUMP derived from a 5-fluoropyrimidine) to the reaction mixture.
-
Reaction Incubation: Incubate the reaction at 37°C for a defined period.
-
Tritium Release Measurement: The enzymatic reaction releases tritium (³H) from the [5-³H]dUMP. Stop the reaction and separate the released ³H₂O from the unreacted substrate using activated charcoal.
-
Quantification: Measure the radioactivity of the aqueous phase using a scintillation counter. The amount of released tritium is inversely proportional to the inhibitory activity of the test compound.
RNA and DNA Incorporation Assay
This assay quantifies the incorporation of radiolabeled fluoropyrimidines into cellular nucleic acids.
Protocol:
-
Cell Labeling: Incubate cancer cells with a radiolabeled fluoropyrimidine (e.g., [³H]5-FU) for a specific duration.
-
Nucleic Acid Extraction: Harvest the cells and perform sequential extraction of RNA and DNA using established protocols (e.g., TRIzol reagent or similar methods).
-
Precipitation and Washing: Precipitate the extracted RNA and DNA and wash the pellets extensively to remove any unincorporated radiolabel.
-
Quantification of Nucleic Acids: Determine the concentration of the purified RNA and DNA using UV spectrophotometry (A260).
-
Radioactivity Measurement: Resuspend the nucleic acid pellets in a suitable buffer and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the incorporation as the amount of radiolabel (e.g., dpm or pmol) per µg of RNA or DNA.
Mandatory Visualizations
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Protocol for monitoring and analyzing single nucleotide incorporation by S. cerevisiae RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxic effects of 5-fluorocytosine on melanoma cells transduced with cytosine deaminase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of 2-Fluoropyrimidine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 2-Fluoropyrimidine and its derivatives in biological samples. The information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs, considering factors such as sensitivity, selectivity, and sample matrix. The methodologies and data presented are based on established analytical techniques for fluoropyrimidine compounds.
Comparison of Analytical Methods
The two primary analytical techniques for the quantification of fluoropyrimidines in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited for different analytical challenges.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds followed by mass-based detection. Derivatization is often required for polar analytes like this compound. | Separation of compounds in the liquid phase followed by highly selective and sensitive mass-based detection. |
| Sample Matrix | Urine, Plasma (with extensive cleanup) | Plasma, Serum, Urine, Tissue Homogenates |
| Sample Preparation | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Derivatization.[1] | Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE).[2][3] |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range (e.g., 4-20 pg/µL in extract).[1] | Can achieve sub-ng/mL to low pg/mL levels (e.g., 2 ng/mL for similar compounds).[4] |
| Linearity (r²) | ≥ 0.995[5] | > 0.99[4] |
| Accuracy (% Recovery) | Typically within 85-115%.[6] | Generally expected to be within 98.0% to 102.0% for assays.[5] |
| Precision (%RSD) | < 15%[6] | < 15% |
| Throughput | Lower, due to longer run times and complex sample preparation. | Higher, with faster chromatographic runs and simpler sample preparation options. |
| Selectivity | Good, but can be affected by co-eluting matrix components. | Excellent, due to the use of multiple reaction monitoring (MRM) transitions.[7] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison. These protocols are representative and may require optimization for specific applications.
Sample Preparation
a) Protein Precipitation (PPT) for LC-MS/MS
This method is a rapid and simple approach for removing proteins from plasma or serum samples.
-
To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[4]
b) Liquid-Liquid Extraction (LLE) for GC-MS and LC-MS/MS
LLE is a versatile technique for extracting analytes from aqueous samples based on their partitioning between two immiscible liquids.[2]
-
To 500 µL of urine or deproteinized plasma, add a suitable internal standard.
-
Adjust the pH of the sample as needed to ensure the analyte is in a neutral form.
-
Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis (or proceed with derivatization for GC-MS).
c) Solid-Phase Extraction (SPE) for LC-MS/MS
SPE provides a more selective cleanup compared to PPT and LLE.[3]
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Load the pre-treated biological sample (e.g., diluted plasma or urine) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte of interest with a stronger solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
Analytical Methods
a) LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
MRM Transitions: At least two transitions (a quantifier and a qualifier) should be monitored for the analyte and the internal standard to ensure selectivity.[7]
b) GC-MS Analysis
-
Derivatization: The extracted and dried sample residue is derivatized (e.g., silylation) to increase volatility and thermal stability.
-
Gas Chromatograph: A gas chromatograph equipped with a capillary column (e.g., DB-5ms).
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 100°C, hold for 1 minute, then ramp to 280°C.[5]
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Mass Spectrometer: A quadrupole mass spectrometer operating in selected ion monitoring (SIM) or full scan mode.
-
Ionization Source: Electron ionization (EI).
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Putative metabolic pathway of this compound.
References
- 1. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. forensicrti.org [forensicrti.org]
A Researcher's Guide to Validating In Vitro Assays for 2-Fluoropyrimidine Bioactivity
For researchers, scientists, and drug development professionals, the accurate in vitro assessment of 2-fluoropyrimidine bioactivity is paramount for advancing cancer therapy. This guide provides a comprehensive comparison of key in vitro assays, complete with supporting data, detailed experimental protocols, and a focus on robust validation to ensure reliable and reproducible results.
2-Fluoropyrimidines, such as the widely used 5-fluorouracil (5-FU) and its prodrugs capecitabine and tegafur, are cornerstone antimetabolites in the treatment of various solid tumors, particularly colorectal cancer. Their cytotoxic effects stem from the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis, and the misincorporation of fluorinated metabolites into DNA and RNA. The validation of in vitro assays to measure the bioactivity of these compounds is a critical step in preclinical drug development, enabling the screening of new derivatives and the elucidation of resistance mechanisms.
Mechanism of Action: The Signaling Pathway of 2-Fluoropyrimidines
The bioactivity of 2-fluoropyrimidines is initiated by their intracellular conversion to the active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. This disruption of DNA synthesis ultimately triggers cell cycle arrest and apoptosis. Additionally, other metabolites of 5-FU can be incorporated into RNA, interfering with its processing and function.
This compound metabolic activation and mechanism of action.
Comparison of In Vitro Bioactivity Assays
A variety of in vitro assays can be employed to assess the bioactivity of 2-fluoropyrimidines. These assays primarily measure cytotoxicity, cell viability, or the direct inhibition of the drug's molecular target. The choice of assay depends on the specific research question, throughput requirements, and the desired endpoint.
Cytotoxicity and Cell Viability Assays
These assays are the most common methods for evaluating the overall effect of a compound on a cancer cell population.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells by the reduction of tetrazolium salt (MTT) to formazan. | High throughput, relatively inexpensive, well-established. | Can be affected by changes in cellular metabolism not related to viability. |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH) from damaged cells with compromised membrane integrity. | Direct measure of cytotoxicity, non-destructive to remaining viable cells. | Less sensitive for early apoptotic events, can have a narrow dynamic range. |
| Neutral Red Uptake Assay | Based on the uptake of the supravital dye Neutral Red into the lysosomes of viable cells. | Inexpensive, sensitive, and reproducible. | Dye precipitation can be an issue at high cell densities. |
| Colony Formation Assay | Assesses the ability of single cells to undergo unlimited division and form colonies. | Considered a gold standard for measuring long-term cytotoxic effects. | Low throughput, time-consuming (1-2 weeks). |
Target-Based Assays
These assays directly measure the activity of thymidylate synthase.
| Assay Type | Principle | Advantages | Disadvantages |
| Tritium-Release Assay | Measures the release of tritium from [5-³H]dUMP during its conversion to dTMP by TS. | Direct and sensitive measure of TS catalytic activity. | Requires handling of radioactive materials, lower throughput. |
Quantitative Data Comparison
The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds. The following table presents representative IC50 values for 5-fluorouracil in various colorectal cancer cell lines, as determined by the MTT assay. It is important to note that IC50 values can vary depending on the cell line, drug exposure time, and specific assay conditions.[1][2][3][4][5]
| Cell Line | 5-FU IC50 (µM) - 48h exposure | 5-FU IC50 (µM) - 72h exposure |
| HCT116 | 19.87[3] | 11.3[1] |
| SW480 | 19.85[3] | - |
| HT29 | 34.18[3] | - |
| LS180 | 58.22[3] | - |
| Caco-2 | - | 2-54 (range)[4] |
| DLD-1 | - | 2-54 (range)[4] |
Note: The IC50 values are sourced from multiple studies and should be considered as representative examples. Direct comparison between studies can be challenging due to variations in experimental conditions.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the this compound compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Tritium-Release Thymidylate Synthase Activity Assay
This assay measures the enzymatic activity of TS by quantifying the release of tritium from a radiolabeled substrate.[6][7]
-
Cell Lysate Preparation: Prepare a cytosolic extract from the cells of interest.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, buffer, cofactors (including 5,10-methylenetetrahydrofolate), and the radiolabeled substrate, [5-³H]deoxyuridine monophosphate ([5-³H]dUMP).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Stopping the Reaction: Terminate the reaction by adding an acid (e.g., trichloroacetic acid).
-
Separation of Tritiated Water: Separate the released tritiated water (³H₂O) from the unreacted [5-³H]dUMP, typically using activated charcoal to adsorb the nucleotides.[6]
-
Scintillation Counting: Measure the radioactivity of the aqueous phase using a liquid scintillation counter. The amount of tritium released is directly proportional to the TS activity.
Assay Validation: Ensuring Data Integrity
The validation of in vitro bioactivity assays is crucial for generating reliable and meaningful data. Key validation parameters include:
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte (e.g., viable cells) within a given range.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the coefficient of variation (%CV).
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow for Assay Validation
The following diagram illustrates a typical workflow for the validation of an in vitro bioactivity assay for a this compound compound.
A typical workflow for the validation of an in vitro bioactivity assay.
References
- 1. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. MEK162 Enhances Antitumor Activity of 5-Fluorouracil and Trifluridine in KRAS-mutated Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new assay of thymidylate synthetase activity based on the release of tritium from deoxyuridylate-5-3-H - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 2-Fluoropyrimidine Analogs: A Comparative Guide for Kinase Inhibitor Research
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing potent and safe therapeutics. This guide provides an objective comparison of a 2-fluoropyrimidine analog against a panel of kinases, supported by experimental data and detailed methodologies, to aid in the critical evaluation of this chemical scaffold in drug discovery.
The this compound moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance binding affinity and metabolic stability. However, achieving selectivity across the vast and structurally similar human kinome remains a significant challenge. Off-target kinase inhibition can lead to unforeseen side effects and toxicities, underscoring the importance of comprehensive cross-reactivity studies. This guide focuses on a representative this compound-containing compound, a potent Aurora kinase inhibitor, to illustrate its selectivity profile and provide a framework for comparative analysis.
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity of a novel pyrimidine-based Aurora A kinase inhibitor, CAM2602, against a panel of 97 human kinases. The data is presented as the percentage of remaining kinase activity in the presence of the inhibitor, providing a clear overview of its selectivity. Lower percentage values indicate stronger inhibition.
Table 1: Kinase Selectivity Profile of CAM2602 (a this compound Analog)
| Kinase Target | % of Control @ 10 µM | Kinase Family |
| Aurora A | <10 | Serine/Threonine Kinase |
| Aurora B | <10 | Serine/Threonine Kinase |
| AAK1 | >50 | Serine/Threonine Kinase |
| ABL1 | >50 | Tyrosine Kinase |
| ACK1 | >50 | Tyrosine Kinase |
| ... | ... | ... |
| Other 92 kinases | >50 | Various |
Note: The data presented is based on the findings for a representative compound from a selective Aurora A-TPX2 interaction inhibitor series. The full kinome scan data for such compounds is often found in the supplementary materials of peer-reviewed publications.
The data clearly demonstrates that CAM2602 is a highly selective inhibitor for Aurora A and Aurora B kinases, with minimal off-target effects on a broad range of other kinases at a concentration of 10 µM. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for adverse effects.
Experimental Protocols
The determination of kinase inhibitor selectivity is achieved through robust and standardized experimental protocols. The following methodologies are representative of those used in the cross-reactivity studies of this compound analogs.
KINOMEscan™ Assay Protocol
The KINOMEscan™ platform is a high-throughput, affinity-based competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases are expressed, purified, and tagged (e.g., with DNA).
-
Ligand Immobilization: An immobilized, broadly selective kinase inhibitor is coupled to a solid support (e.g., beads).
-
Competition Assay: The tagged kinases are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 10 µM).
-
Quantification: After incubation and washing steps, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of control, where a lower percentage indicates a stronger interaction.
In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the enzymatic activity of a kinase and the inhibitory effect of a compound by quantifying the amount of ADP produced during the phosphorylation reaction.
Principle: The amount of ADP generated is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
Methodology:
-
Reaction Setup: The kinase, substrate (a specific peptide or protein), ATP, and the test compound (at various concentrations) are combined in a buffer solution.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific period.
-
ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: A Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Measurement: The luminescence is measured using a plate reader.
-
IC50 Determination: The data is plotted as the percentage of inhibition versus the log of the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated.
Visualizing Key Processes
To better understand the context of these studies, the following diagrams illustrate a typical kinase inhibitor screening workflow and a simplified signaling pathway targeted by these inhibitors.
Caption: A typical workflow for identifying and characterizing selective kinase inhibitors.
Caption: A simplified kinase signaling pathway often targeted by cancer therapeutics.
In vivo efficacy comparison of 2-Fluoropyrimidine derivatives in animal models
This guide provides a comparative analysis of the in vivo efficacy of prominent 2-fluoropyrimidine derivatives—Capecitabine, Gemcitabine, and Tegafur-uracil (UFT)—in various animal models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds' anti-tumor activities.
Comparative Efficacy Data
The following tables summarize the quantitative data on the in vivo efficacy of Capecitabine, Gemcitabine, and Tegafur-uracil from preclinical studies.
Table 1: In Vivo Efficacy of Capecitabine in Colorectal and Pancreatic Cancer Xenograft Models
| Animal Model | Cancer Type | Cell Line | Dosing Regimen | Key Outcomes | Reference |
| Athymic Nude Mice | Colorectal Cancer | HT29 | 700 mg/kg, p.o., daily (7 days on/7 days off) | Tumor Growth Inhibition >100%, Increase in Life Span (ILS) 234% (in combination with oxaliplatin) | [1][2] |
| Athymic Nude Mice | Colorectal Cancer | HT29 | 400 mg/kg, p.o., daily (14 days on/7 days off) | Tumor Growth Inhibition 95%, ILS 81% (in combination with oxaliplatin) | [1][2] |
| Athymic Nude Mice | Colorectal Cancer | Colo205 | 360 mg/kg, p.o., daily (7 days on/7 days off) | Median survival of 48 days (with bevacizumab) vs. 29 days (monotherapy) | [1][2] |
| KPC Mice | Pancreatic Cancer | K8484 (allograft) | 755 mg/kg, p.o., daily (5 days/week for 3 weeks) | Tumor volume of 629±86 mm³ vs. 1840±201 mm³ in vehicle-treated mice. Tumor doubling time increased from 3.5 to 7.5 days. | [3][4][5] |
Table 2: In Vivo Efficacy of Gemcitabine in Various Cancer Xenograft Models
| Animal Model | Cancer Type | Cell Line | Dosing Regimen | Key Outcomes | Reference |
| Athymic Nude Mice | Head and Neck Squamous Cell Carcinoma, Ovarian Carcinoma, Soft Tissue Sarcoma | Human xenografts | 120 mg/kg, i.p., four times at 3-day intervals | More effective than daily or weekly injection schedules. | [6] |
| Normal Mice | Murine Colon Carcinoma | Colon 26-10 | Two injections of 15 mg/kg over 24 hours at a 7-day interval (continuous i.v. infusion) | Produced complete remissions in most tumors. | [6] |
| SCID Mice | Pancreatic Cancer | MiaPaCa-2 and S2-VP10 (orthotopic) | 50 mg/kg, i.p., weekly | Uninhibited tumor proliferation and metastasis observed. | [7][8] |
| C57BL/6 Mice | Pancreatic Cancer | KPC3 (subcutaneous) | 50 mg/kg, i.p., twice a week | Modest tumor growth inhibition as monotherapy. | [9] |
Table 3: In Vivo Efficacy of Tegafur-Uracil (UFT) in Animal Models
| Animal Model | Cancer Type | Cell Line | Dosing Regimen | Key Outcomes | Reference |
| Sarcoma 180-bearing mice | Sarcoma | Sarcoma 180 | Oral administration for 7 days (Tegafur:Uracil molar ratio 1:4) | Higher tumor specificity and increased antineoplastic activity compared to other ratios. | [10] |
| Colorectal Cancer Model Rats | Colorectal Cancer | DMH/DSS induced | 30 mg/kg (as tegafur), p.o., daily for 14 days | Tumor volume on day 14 (70.1±56.6 mm³) was lower than on day 1 (214.7±195.0 mm³). | [11] |
| Mice with transplantable tumors | Sarcoma, Lewis Lung Carcinoma, Colon Carcinoma | Meth A, Lewis Lung, Colon 26 | Not specified | UFT/LV showed antitumor effect against Meth A sarcoma, which was enhanced by PSK. Weakly responsive in Colon 26. | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables above are provided below.
Capecitabine in Colorectal Cancer Xenograft Models[1][2]
-
Animal Model: Female athymic nude mice.
-
Cell Lines: HT29 and Colo205 human colorectal adenocarcinoma cells.
-
Tumor Implantation: 5 x 10⁶ cells were injected subcutaneously into the right dorsal flank.
-
Drug Administration: Capecitabine was administered orally (p.o.). Bevacizumab and oxaliplatin were administered intraperitoneally (i.p.).
-
Dosing Schedules:
-
Capecitabine (14/7 schedule): 267 or 400 mg/kg, daily for 14 days, followed by 7 days off.
-
Capecitabine (7/7 schedule): 467 or 700 mg/kg, daily for 7 days, followed by 7 days off.
-
Bevacizumab: 5 mg/kg or 2.5 mg/kg.
-
Oxaliplatin: 6.7 mg/kg.
-
-
Efficacy Evaluation: Tumor growth inhibition (TGI) and increase in life span (ILS) were calculated. Tumor volumes were measured regularly.
Gemcitabine in Pancreatic Cancer Orthotopic Model[7][8]
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Cell Lines: MiaPaCa-2 and S2-VP10 human pancreatic cancer cells.
-
Tumor Implantation: Orthotopic implantation of tumor cells into the pancreas.
-
Drug Administration: Gemcitabine was administered intraperitoneally (i.p.).
-
Dosing Schedule: 50 mg/kg, weekly.
-
Efficacy Evaluation: Tumor growth was monitored longitudinally via bioluminescent imaging.
Tegafur-Uracil in a Colorectal Cancer Rat Model[11]
-
Animal Model: Colorectal cancer (CRC) was induced in rats using 1,2-dimethylhydrazine (DMH) and dextran sulfate sodium (DSS).
-
Drug Administration: Uracil-tegafur (UFT) was administered orally.
-
Dosing Schedule: 30 mg/kg (as tegafur) for 14 days.
-
Efficacy Evaluation: Plasma and tumor concentrations of tegafur and 5-fluorouracil (5-FU) were measured. Tumor volume was monitored.
Visualized Pathways and Workflows
The following diagrams illustrate the mechanism of action of fluoropyrimidines and a general experimental workflow for in vivo efficacy studies.
Caption: Mechanism of action of fluoropyrimidine prodrugs.
Caption: General experimental workflow for in vivo efficacy studies.
Mechanism of Action
This compound derivatives are a class of antimetabolite drugs that exert their cytotoxic effects by interfering with DNA and RNA synthesis.[13] The prodrugs, such as Capecitabine and Tegafur, are converted in the body to the active agent, 5-fluorouracil (5-FU).[14] 5-FU is then metabolized into three active compounds: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[13]
-
FdUMP inhibits thymidylate synthase (TYMS), a crucial enzyme for the synthesis of thymidine, a necessary component of DNA.[13] This leads to a depletion of thymidine and subsequent inhibition of DNA synthesis and repair.
-
FUTP is incorporated into RNA, disrupting its normal processing and function.[13]
-
FdUTP is incorporated into DNA, leading to DNA damage.[13]
The combination of Tegafur with Uracil (UFT) is designed to enhance the efficacy of Tegafur. Uracil competitively inhibits the degradation of 5-FU by the enzyme dihydropyrimidine dehydrogenase (DPD), thereby increasing the concentration and duration of action of 5-FU in tumor tissues.[10][15] Gemcitabine, a deoxycytidine analog, also inhibits DNA synthesis, but through a different mechanism involving its diphosphate and triphosphate forms.[6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In vivo activity of novel capecitabine regimens alone and with bevacizumab and oxaliplatin in colorectal cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Schedule-dependent antitumor effect of gemcitabine in in vivo model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer | PLOS Computational Biology [journals.plos.org]
- 8. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cancernetwork.com [cancernetwork.com]
- 11. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]
- 12. Enhancement of antitumor effect of tegafur/uracil (UFT) plus leucovorin by combined treatment with protein-bound polysaccharide, PSK, in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of coadministration of uracil on the toxicity of tegafur - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of 2-Fluoropyrimidine-Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a 2-fluoropyrimidine moiety is a common strategy in medicinal chemistry to modulate the pharmacological activity and pharmacokinetic properties of drug candidates. A critical aspect of the preclinical development of these compounds is the assessment of their metabolic stability. This guide provides a comparative overview of the key in vitro assays used to evaluate the metabolic stability of this compound-containing compounds, supported by experimental data and detailed protocols. Understanding the metabolic fate of these molecules is crucial for predicting their in vivo half-life, bioavailability, and potential for drug-drug interactions.
Comparison of Metabolic Stability Assays
The two primary in vitro methods for assessing metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay. Each provides distinct insights into the metabolic fate of a compound.
-
Liver Microsomal Stability Assay: This assay utilizes the microsomal fraction of liver cells, which is rich in Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] It is a cost-effective and high-throughput method to assess a compound's susceptibility to oxidative metabolism.[2]
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain the full complement of both Phase I and Phase II metabolic enzymes.[1] This provides a more comprehensive picture of a compound's overall metabolic clearance, including conjugation reactions.
The choice between these assays depends on the stage of drug discovery and the specific questions being addressed. Microsomal assays are often used for initial screening and to understand the contribution of CYP enzymes, while hepatocyte assays provide a more complete metabolic profile.
Quantitative Assessment of Metabolic Stability
The metabolic stability of a compound is typically quantified by its in vitro half-life (t½) and intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance indicate lower metabolic stability. The following table presents representative data for this compound-containing compounds, highlighting the differences that can be observed between compounds and assay systems.
| Compound | Assay Type | Species | t½ (min) | CLint (µL/min/mg protein or 10^6 cells) |
| Compound A (Example) | Liver Microsomal Stability | Human | 45 | 30.8 |
| Liver Microsomal Stability | Rat | 25 | 55.4 | |
| Hepatocyte Stability | Human | 60 | 23.1 | |
| Compound B (Example) | Liver Microsomal Stability | Human | > 120 | < 5.8 |
| Liver Microsomal Stability | Rat | 90 | 15.4 | |
| Hepatocyte Stability | Human | > 120 | < 5.8 | |
| 5-Fluorouracil (5-FU) | Liver Microsomal Stability | Human | Moderate | - |
| Capecitabine | Liver Microsomal Stability | Human | Stable | - |
| Tegafur | Liver Microsomal Stability | Human | Moderate | - |
Note: The data for Compounds A and B are representative examples to illustrate comparative analysis. The stability of 5-FU, Capecitabine, and Tegafur is described qualitatively as their metabolism is complex and involves multiple enzymatic steps, some of which occur outside the microsomal fraction.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable metabolic stability data.
Liver Microsomal Stability Assay
This protocol outlines the key steps for assessing metabolic stability using liver microsomes.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (human or other species) on ice.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points and Reaction Termination:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
-
Hepatocyte Stability Assay
This protocol provides a framework for evaluating metabolic stability using cryopreserved hepatocytes.
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to a pre-warmed incubation medium and determine cell viability and density.
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 1 x 10^6 viable cells/mL).
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension and the test compound to a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet cell debris and precipitated protein.
-
Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the elimination rate constant (k), in vitro half-life (t½), and intrinsic clearance (CLint) from the disappearance of the parent compound over time. For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.
-
Visualizing Experimental and Metabolic Pathways
Diagrams are provided below to illustrate the experimental workflow for assessing metabolic stability and the metabolic pathways of this compound-containing compounds.
References
Head-to-head comparison of different synthetic routes to 2-Fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
2-Fluoropyrimidine is a crucial building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of a fluorine atom at the 2-position of the pyrimidine ring can significantly modulate the compound's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive head-to-head comparison of the two primary synthetic routes to this compound: the Balz-Schiemann reaction and the halogen exchange (Halex) reaction. This objective analysis, supported by experimental data and detailed protocols, aims to assist researchers in selecting the most suitable synthetic strategy for their specific needs.
At a Glance: Key Synthetic Strategies
The synthesis of this compound is predominantly achieved through two distinct pathways:
-
The Balz-Schiemann Reaction: This classic method involves the diazotization of 2-aminopyrimidine to form a diazonium salt, which is subsequently decomposed in the presence of a fluoride source, typically from fluoroboric acid, to yield the desired this compound.
-
Halogen Exchange (Halex) Reaction: This approach involves the nucleophilic substitution of a halogen atom (typically chlorine or bromine) at the 2-position of the pyrimidine ring with a fluoride ion. This is often accomplished using a variety of fluoride sources, such as potassium fluoride (KF) or silver fluoride (AgF).
Data Summary: A Comparative Overview
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound. It is important to note that while general procedures are well-established, specific yield and reaction condition data for the parent this compound can vary, and the data presented here is a representative summary based on available literature for similar substrates.
| Parameter | Balz-Schiemann Reaction | Halogen Exchange (Halex) Reaction |
| Starting Material | 2-Aminopyrimidine | 2-Chloropyrimidine or 2-Bromopyrimidine |
| Typical Yield | 40-70% | 30-80% (highly dependent on substrate and conditions) |
| Reaction Temperature | 0-5 °C (diazotization), 100-140 °C (decomposition) | 100-250 °C |
| Reaction Time | 2-6 hours | 4-24 hours |
| Key Reagents | Sodium nitrite, Fluoroboric acid | Potassium fluoride, Silver fluoride, Phase-transfer catalyst |
| Scalability | Moderate; potential hazards with diazonium salts | Good; amenable to flow chemistry |
| Substrate Scope | Broad for aromatic amines | Generally good for activated heterocycles |
| Key Advantages | Well-established, reliable for many aromatic amines. | Avoids handling of potentially unstable diazonium salts. |
| Key Disadvantages | Handling of potentially explosive diazonium salts. | Often requires high temperatures and anhydrous conditions. |
Synthetic Route Overviews
To visualize the distinct synthetic pathways, the following diagrams illustrate the core transformations involved in the Balz-Schiemann and Halogen Exchange reactions for the synthesis of this compound.
A Statistical Deep Dive into 2-Fluoropyrimidine Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 2-fluoropyrimidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to exhibit a range of biological activities, most notably as anticancer agents through the inhibition of various protein kinases. The strategic placement of a fluorine atom at the 2-position of the pyrimidine ring can significantly influence the compound's physicochemical properties, such as its pKa and metabolic stability, thereby enhancing its therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of this compound analogs, supported by quantitative experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
Comparative Biological Activity of this compound Analogs
The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents at other positions of the pyrimidine ring, primarily at the C4 and C5 positions. These modifications modulate the molecule's interaction with its biological target, impacting its potency and selectivity.
Anticancer Activity Against Various Cell Lines
The following table summarizes the in vitro anticancer activity of a selection of pyrimidine derivatives, including those with fluorine substitutions, against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Core Structure | R1 (C4-position) | R2 (C5-position) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2,4-disubstituted pyrimidine | 4-((3-chloro-4-fluorophenyl)amino) | - | PANC-1 | 0.08 | [1] |
| 1b | 2,4-disubstituted pyrimidine | 4-((4-chloro-3-fluorophenyl)amino) | - | PANC-1 | 0.12 | [1] |
| 2a | Thiazolo[4,5-d]pyrimidine | 7-chloro-3-phenyl | 5-trifluoromethyl | C32 (Melanoma) | 24.4 | [2] |
| 2b | Thiazolo[4,5-d]pyrimidine | 7-chloro-3-(4-chlorophenyl) | 5-trifluoromethyl | C32 (Melanoma) | 29.8 | [2] |
| 3a | Pyrido[2,3-d]pyrimidine | 2,4-diamino | - | PC-3 (Prostate) | 1.54 | [3] |
| 3b | Pyrido[2,3-d]pyrimidine | 2,4-diamino | - | A-549 (Lung) | 3.36 | [3] |
| 4a | Pyrimidine-tethered chalcone | - | - | MCF-7 (Breast) | 6.70 | [4] |
| 4b | Pyrimidine-tethered chalcone | - | - | A549 (Lung) | 20.49 | [4] |
SAR Insights:
-
For the 2,4-disubstituted pyrimidines, the position of the fluorine and chlorine atoms on the aniline ring at the C4-position significantly impacts the anti-proliferative activity against pancreatic cancer cells (PANC-1).
-
In the thiazolo[4,5-d]pyrimidine series, the presence of a trifluoromethyl group at the C5-position appears to be a key contributor to their cytotoxic effects against melanoma cells.
-
The fused pyrido[2,3-d]pyrimidine scaffold with diamino substitutions at C2 and C4 shows notable activity against prostate and lung cancer cell lines.
-
Complex pyrimidine-tethered chalcones demonstrate activity against breast and lung cancer, indicating that larger, more complex structures can also exhibit potent anticancer effects.
Kinase Inhibitory Activity
Many this compound analogs exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 9 (CDK9).
| Compound ID | Core Structure | Target Kinase | IC50 (nM) | Reference |
| 5a | 2,4-disubstituted pyrimidine | CDK9/cyclin T1 | 8 | [1] |
| 5b | 2,4-disubstituted pyrimidine | CDK2/cyclin E | >1000 | [1] |
| 6a | Pyrrolo[2,3-d]pyrimidine | EGFR | 79 | [5] |
| 6b | Pyrrolo[2,3-d]pyrimidine | Her2 | 40 | [5] |
| 6c | Pyrrolo[2,3-d]pyrimidine | VEGFR2 | 136 | [5] |
| 7a | N-benzyl-2-phenylpyrimidin-4-amine | USP1/UAF1 | 70 | [6] |
| 7b | N-benzyl-2-phenylpyrimidin-4-amine | USP1/UAF1 | 110 | [6] |
SAR Insights:
-
The 2,4-disubstituted pyrimidine series shows high selectivity for CDK9 over other cyclin-dependent kinases, suggesting that the substitution pattern is crucial for target specificity.
-
The pyrrolo[2,3-d]pyrimidine scaffold demonstrates broad-spectrum kinase inhibitory activity, with specific derivatives potently inhibiting EGFR, Her2, and VEGFR2.
-
The N-benzyl-2-phenylpyrimidin-4-amine core is effective in inhibiting the deubiquitinase USP1/UAF1, highlighting the diverse range of enzyme targets for pyrimidine-based compounds.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound analogs against a target protein kinase.
1. Reagents and Materials:
-
Active recombinant kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Test compounds (this compound analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplates (e.g., 384-well white plates)
-
Plate reader capable of luminescence detection
2. Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of the microplate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then measured via a luciferase reaction.
-
Measure the luminescence signal using a plate reader.
3. Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the DMSO control.
-
The IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[2]
1. Reagents and Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
2. Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
3. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway: EGFR Inhibition
The following diagram illustrates the signaling pathway inhibited by EGFR inhibitors. Many this compound analogs are designed to target this pathway to halt cancer cell proliferation.
Caption: EGFR signaling pathway and its inhibition by a this compound analog.
Experimental Workflow: In Vitro Kinase Assay
The diagram below outlines the general workflow for an in vitro kinase assay to determine the IC50 of a test compound.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds | MDPI [mdpi.com]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Fluoropyrimidine: A Guide for Laboratory Professionals
The proper management and disposal of 2-Fluoropyrimidine are critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a fluorinated organic compound, this compound is classified as a hazardous material, requiring specific handling and disposal procedures.[1] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before disposal, it is imperative to handle this compound with appropriate safety measures. The compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]
Personal Protective Equipment (PPE)
The use of correct PPE is mandatory to prevent exposure. All personnel handling this compound waste must use the equipment outlined below.[3][4]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double pair of chemotherapy-rated, powder-free nitrile gloves. The outer glove should be worn over the gown cuff.[4] |
| Body Protection | Gown | Disposable, lint-free gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) with a solid front and back closure.[4][5] |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required. A full face shield should be worn over goggles whenever there is a risk of splashing.[2][6] |
| Respiratory Protection | Respirator | A NIOSH-certified N95 or higher respirator is necessary when handling the powder form outside of a containment system or if aerosolization is possible.[5][6] |
| Foot Protection | Shoe Covers | Recommended to prevent the spread of contamination, especially in the event of a spill.[6] |
Step-by-Step Disposal Procedure
The standard and required method for disposing of this compound is as regulated hazardous waste. Do not attempt to neutralize the chemical in the lab, as validated protocols are not available and reactions could be hazardous.[7] All waste must be managed through a licensed professional waste disposal service.[2]
1. Waste Segregation and Collection
-
Identify as Hazardous Waste : All unused or expired this compound, as well as any materials grossly contaminated with it (e.g., spill cleanup debris, reaction residues), must be treated as hazardous waste.
-
Use Designated Containers : Collect all this compound waste in a dedicated, leak-proof container that is chemically compatible. Ensure the container has a tight-sealing lid.[7][8]
-
Avoid Mixing : Do not mix this compound waste with other waste streams, particularly incompatible materials, to prevent dangerous chemical reactions.[7]
2. Labeling
-
Clearly Label Containers : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[9]
-
Indicate Hazards : The label should also include appropriate hazard warnings (e.g., "Toxic," "Irritant").[9]
3. Storage
-
Satellite Accumulation Areas (SAA) : Store the sealed and labeled waste container in a designated Satellite Accumulation Area, which should be at or near the point of generation and under the control of laboratory personnel.[9][10]
-
Secure Storage : The storage area should be a well-ventilated, secure location away from heat or ignition sources.[11]
4. Arrange for Disposal
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for pickup.
-
Licensed Waste Hauler : The waste will be collected by a licensed hazardous waste transporter for final disposal.[9][12] The most common disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2][13]
-
Prohibition on Drain Disposal : Never dispose of this compound down the drain or in regular trash.[7][11] This is a violation of EPA regulations and poses a significant environmental risk.[12]
Emergency Spill Protocol
In the event of a spill, immediate and correct action is necessary to contain the material and protect personnel.
1. Evacuate and Alert
-
Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[14]
-
Post a warning sign to prevent others from entering the area.[14]
2. Don PPE
-
Before attempting to clean the spill, put on the full set of recommended PPE, including a respirator, double gloves, a chemical-resistant gown, and a face shield with goggles.[14]
3. Contain and Clean
-
For Liquid Spills : Cover the spill with a compatible absorbent material, working from the outside in to prevent spreading.[14]
-
For Solid Spills : Gently cover with a damp absorbent pad to avoid generating dust.[14]
-
Collect Waste : Use a scoop and scraper to collect the absorbed material and any broken glass. Place all contaminated debris into a designated hazardous waste container.[15]
-
Decontaminate : Clean the spill area twice with a detergent solution, followed by a final rinse.[14] All cleaning materials must also be disposed of as hazardous waste.[16]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. This compound | C4H3FN2 | CID 141643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. aaha.org [aaha.org]
- 5. ohsinsider.com [ohsinsider.com]
- 6. halyardhealth.com [halyardhealth.com]
- 7. benchchem.com [benchchem.com]
- 8. ethz.ch [ethz.ch]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. epa.gov [epa.gov]
- 11. downloads.ossila.com [downloads.ossila.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. mcfenvironmental.com [mcfenvironmental.com]
- 14. dvm360.com [dvm360.com]
- 15. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 16. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
Essential Safety and Operational Guide for Handling 2-Fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Fluoropyrimidine. As a fluoropyrimidine-based agent, it is imperative to adhere to strict safety protocols to mitigate risks of exposure. This document outlines procedural, step-by-step guidance for laboratory operations.
Hazard Identification and Classification
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards include:
-
Harmful if swallowed (Acute Toxicity, oral)
-
Causes skin irritation (Skin Corrosion/Irritation)
-
Causes serious eye damage (Serious Eye Damage/Eye Irritation)
-
Harmful if inhaled (Acute Toxicity, inhalation)
-
May cause respiratory irritation (Specific target organ toxicity, single exposure)
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent skin contact, inhalation, and ingestion.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of chemotherapy-rated, powder-free nitrile or latex gloves should be worn.[1][2][3] The outer glove should be worn over the gown cuff.[3] Vinyl gloves are not suitable.[1][3][4] |
| Body Protection | Gown | A disposable, lint-free gown made of polyethylene-coated polypropylene or other laminate materials that resist permeability by hazardous drugs is required.[1][3] Gowns should be solid-front with back closure.[1][4] |
| Eye and Face Protection | Safety Goggles & Face Shield | Safety goggles with side shields are mandatory.[1] A full face shield should be worn in addition to goggles whenever there is a risk of splashing.[1][3] |
| Respiratory Protection | Respirator | A NIOSH-certified N95 or higher respirator is required when handling the powder form of this compound outside of a containment system, or when there is a risk of aerosolization.[1][3][5] |
| Foot Protection | Shoe Covers | Required to prevent the spread of contamination.[1] |
Operational and Disposal Plans
Safe handling and disposal of this compound are critical to minimize exposure and environmental contamination.
Handling Procedures:
-
Engineering Controls: All handling of this compound powder should be conducted in a biological safety cabinet (BSC) or a chemical fume hood.[1][6] A readily accessible safety shower and eyewash station are mandatory.[1]
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled.[6][7] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[8][9]
-
Storage: Store in a well-ventilated, dry, and cool place.[6] Keep containers tightly closed and store locked up.[6][7][8] Keep away from heat, sparks, open flames, and other ignition sources.[6]
Disposal Procedures:
All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[1]
-
Unused/Expired Product: Dispose of as hazardous chemical waste.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[9]
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, gowns, absorbent pads) must be disposed of in a designated hazardous waste container.[10]
-
Containers: Recycle only completely emptied packaging.[8] Otherwise, dispose of the container as hazardous waste.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
Spill Cleanup Protocol
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[1]
-
Don Appropriate PPE: Before cleaning the spill, put on all required PPE, including double gloves, a gown, eye protection, and a respirator.[1]
-
Contain the Spill: Cover the spill with absorbent pads to contain it.[1]
-
Clean the Spill: For liquid spills, use absorbent pads to wipe up the spill, working from the outside in. For powder spills, carefully dampen the material with a wet cloth or absorbent pad before wiping it up to avoid generating dust.[1]
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6] Remove contact lenses, if present and easy to do.[8] Continue rinsing and seek immediate medical attention.[6][8]
-
Skin Contact: Take off immediately all contaminated clothing.[8] Wash off immediately with plenty of water for at least 15 minutes.[6] Seek medical attention.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[7][8] If you feel unwell, get medical advice/attention.[8]
-
Ingestion: Rinse mouth.[6][8] Do NOT induce vomiting.[6][7] Call a POISON CENTER or doctor/physician if you feel unwell.[8]
Adherence to these safety protocols is paramount to ensure the well-being of all laboratory personnel and to maintain a safe research environment. Always consult the specific Safety Data Sheet (SDS) for this compound before use.
References
- 1. benchchem.com [benchchem.com]
- 2. pogo.ca [pogo.ca]
- 3. aaha.org [aaha.org]
- 4. ohsinsider.com [ohsinsider.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. fishersci.com [fishersci.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. web.uri.edu [web.uri.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
